2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-11-5-3-2-4-9(11)6-13-7-10-8-14-10/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQCEBBTITJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402092 | |
| Record name | 2-{[(2-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80909-99-5 | |
| Record name | 2-{[(2-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Structural & Analytical Profiling of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
[1]
Executive Summary & Molecular Architecture[1][2]
2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (also referred to as o-Methoxybenzyl glycidyl ether) represents a specialized class of aryl-alkyl ethers featuring a reactive oxirane "warhead" coupled to a lipophilic, electron-rich o-methoxybenzyl moiety.[1] This compound serves as a high-value intermediate in the synthesis of chiral
Unlike simple alkyl glycidyl ethers, the presence of the ortho-methoxy substituent introduces specific electronic and steric parameters that influence both the stability of the ether linkage and the reactivity of the epoxide ring. This guide provides a comprehensive framework for the structural validation and purity assessment of this molecule.
Moiety Analysis
The molecule can be deconstructed into three functional domains, each requiring specific analytical focus:
-
The Oxirane Ring (Epoxide): The electrophilic center responsible for alkylation reactions. Its integrity is the primary quality attribute (PQA).
-
The Ether Linkage: A stable
bond connecting the glycidyl tail to the benzylic head. -
The o-Methoxybenzyl Core: An electron-rich aromatic system.[1] The methoxy group at the ortho position provides a unique NMR diagnostic handle and influences the lipophilicity (LogP) of the molecule.
Spectroscopic Signatures (The "Fingerprint")
Accurate identification requires correlating the magnetic and vibrational properties of the molecule with its structure. The following data is synthesized from standard benzyl glycidyl ether profiles, adjusted for the o-methoxy substituent effects.
Nuclear Magnetic Resonance (NMR) Profiling
H-NMR (400 MHz, CDCl| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 6.85 – 7.40 | Multiplet | 4H | Ar-H | Aromatic protons.[1] The o-OMe group shields the adjacent protons, creating a distinct pattern compared to unsubstituted benzyl. |
| 4.65 | AB Quartet | 2H | Ar-CH | Critical Diagnostic. The chiral center at C2 (epoxide) makes these protons diastereotopic, often splitting them into a "roofed" AB quartet ( |
| 3.84 | Singlet | 3H | -OcH | The methoxy "anchor" signal.[1] High intensity, sharp singlet. |
| 3.75 | dd | 1H | -O-CH | Glycidyl methylene proton A (part of the ether link).[1] |
| 3.42 | dd | 1H | -O-CH | Glycidyl methylene proton B. |
| 3.18 | m | 1H | Epoxide-CH | The methine proton of the oxirane ring.[1] |
| 2.80 | dd | 1H | Epoxide-CH | Terminal epoxide proton (cis to substituent).[1] |
| 2.62 | dd | 1H | Epoxide-CH | Terminal epoxide proton (trans to substituent). |
Infrared Spectroscopy (FT-IR)
Visualization: Structural Logic & Analysis Workflow
The following diagrams illustrate the structural connectivity for NMR assignment and the logical flow for analytical validation.
Figure 1: Structural deconstruction of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane correlating molecular domains to key NMR diagnostic signals.
Analytical Protocols (Purity & Potency)
To ensure the material is suitable for high-precision applications (e.g., API synthesis), two orthogonal methods are required: Titration for functional group content and HPLC for impurity profiling.[1]
Protocol A: Epoxide Equivalent Weight (EEW) Determination
Methodology: Potentiometric Titration (based on ASTM D1652).[1] Principle: In situ generation of HBr opens the epoxide ring. The endpoint is detected potentiometrically when excess HBr persists.[3]
Reagents:
-
0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Tetraethylammonium Bromide (TEABr) solution (20% w/v in Glacial Acetic Acid).[1]
-
Solvent: Dichloromethane (DCM).
Step-by-Step Workflow:
-
Sample Prep: Accurately weigh 0.4–0.6 g of the sample (
) into a titration beaker. -
Dissolution: Add 10 mL DCM and 15 mL of TEABr solution. Stir until fully dissolved.
-
Titration: Titrate with 0.1 N
using a potentiometric titrator equipped with a glass/calomel electrode pair. -
Calculation:
Target EEW: ~194.2 g/eq. (Theoretical). Values >200 indicate hydrolysis (diol formation) or polymerization.
Protocol B: Reverse-Phase HPLC Purity Profiling
Objective: Quantify the ortho isomer purity and detect benzyl alcohol residues.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 275 nm (Targeting the methoxybenzyl chromophore) |
| Temperature | 30°C |
Self-Validating Check: The starting material (2-methoxybenzyl alcohol) is more polar and will elute before the glycidyl ether product.[1] Any peaks eluting after the main peak likely correspond to oligomers formed by epoxide homopolymerization.
Reactivity Profile & Stability
Ring-Opening Dynamics
The oxirane ring is highly strained.[1] In the presence of nucleophiles (amines, thiols, carboxylates), the ring opens predominantly at the terminal (
-
Hydrolysis Risk: Exposure to moisture and trace acid will open the ring to form the diol (glycol) derivative. This is non-reversible and destroys the "warhead."
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow for validating 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane prior to use in synthesis.
Safety & Handling (GHS Standards)
Hazard Classification:
-
Skin Sensitization: Category 1 (Epoxides are potent sensitizers).
-
Skin/Eye Irritation: Category 2.
-
Mutagenicity: Suspected (Muta. 2) due to alkylating capability.
Handling Protocol:
-
Engineering Controls: All weighing and transfers must occur inside a fume hood.
-
Quenching: Spills should be treated with aqueous sodium bisulfite or dilute sulfuric acid to open the epoxide ring before disposal.
-
PPE: Double nitrile gloves are recommended; epoxides can permeate latex.[1]
References
-
ASTM International. (2017). ASTM D1652-11(2019): Standard Test Method for Epoxy Content of Epoxy Resins.[1] West Conshohocken, PA. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 159746, Benzyl glycidyl ether. (Used as structural reference for the glycidyl ether core). [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Authoritative source for NMR shift prediction and AB quartet analysis in chiral ethers).
-
Fitton, A. L., Hill, J., Jane, D. E., & Millar, R. (1987). Synthesis of simple oxiranes. Synthesis, 1987(12), 1140-1142.[1] (Primary literature on glycidyl ether synthesis and characterization).[1][5]
Sources
- 1. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. hiranuma.com [hiranuma.com]
- 4. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Physicochemical Properties of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
The following technical guide provides an in-depth analysis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane , a specialized building block in organic synthesis and medicinal chemistry.
Technical Monograph & Application Guide[1][2]
Molecular Identity & Structural Analysis
2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is a bifunctional ether derivative combining a reactive epoxide (oxirane) ring with a 2-methoxybenzyl (ortho-methoxybenzyl) ether moiety.[1][2] It serves as a critical intermediate for introducing the 2-methoxybenzyl (2-MB) protecting group into glycerol backbones or for synthesizing beta-blocker analogs via epoxide ring opening.[1][2]
Crucial Distinction: This compound is frequently confused with Guaiacol glycidyl ether (2-((2-methoxyphenoxy)methyl)oxirane).[1][2]
-
Target Molecule (CAS 80909-99-5): A Benzyl ether (Ar-CH₂-O-CH₂-Epoxide).[1][2] The aromatic ring is separated from the ether oxygen by a methylene bridge.[2]
-
Guaiacol Glycidyl Ether (CAS 2210-74-4): A Phenyl ether (Ar-O-CH₂-Epoxide).[1][2] The oxygen is directly bound to the aromatic ring.[2]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane |
| Common Name | 2-Methoxybenzyl glycidyl ether; o-Methoxybenzyl glycidyl ether |
| CAS Number | 80909-99-5 |
| Molecular Formula | C₁₁H₁₄O₃ |
| SMILES | COC1=CC=CC=C1COCC2CO2 |
| Molecular Weight | 194.23 g/mol |
Physicochemical Profile
The following properties characterize the molecule's behavior in synthesis and purification. As a benzyl ether, it exhibits higher lipophilicity and thermal stability compared to simple alkyl glycidyl ethers.
| Property | Metric / Description | Context & Causality |
| Physical State | Colorless to pale yellow liquid | Liquid state facilitates handling in flow chemistry and batch reactors.[1][2] |
| Boiling Point | ~150–160 °C @ 0.5 mmHg (Predicted) | High boiling point requires high-vacuum distillation for purification to avoid thermal polymerization of the epoxide.[1][2] |
| Density | 1.12 ± 0.05 g/cm³ (Predicted) | Slightly denser than water; facilitates phase separation during aqueous workups.[2] |
| LogP | 1.85 (Estimated) | Moderately lipophilic; soluble in DCM, EtOAc, THF, and Toluene. Insoluble in water.[2] |
| Refractive Index | 1.52 (Estimated) | Useful for monitoring fraction purity during flash chromatography.[2] |
| Stability | Acid-sensitive; Oxidatively labile | The epoxide is sensitive to Lewis acids.[1][2] The benzyl ether is sensitive to DDQ/CAN oxidation.[2] |
Synthesis Protocol (Williamson Ether Strategy)
The most robust synthesis involves the coupling of 2-methoxybenzyl alcohol with epichlorohydrin under phase-transfer catalysis (PTC).[1][2] This method minimizes the risk of epoxide hydrolysis compared to acid-catalyzed routes.[1][2]
Reaction Scheme
The following diagram illustrates the synthesis pathway and the critical intermediate states.
Caption: Phase-transfer catalyzed synthesis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane via chlorohydrin cyclization.
Detailed Methodology
-
Preparation: Charge a reaction vessel with 2-methoxybenzyl alcohol (1.0 eq) and tetrabutylammonium bromide (TBAB) (0.05 eq) as a phase transfer catalyst.
-
Epichlorohydrin Addition: Add epichlorohydrin (3.0 – 5.0 eq).[2] The excess acts as both solvent and reagent, suppressing the formation of dimeric byproducts.
-
Base Addition: Slowly add 50% aq. NaOH (2.5 eq) dropwise while maintaining the temperature between 40–50°C. Caution: Exothermic reaction.
-
Reaction: Stir vigorously for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.[2]
-
Workup: Dilute with water to dissolve salts. Extract the organic layer with Toluene or DCM.[2] Wash with brine and dry over anhydrous Na₂SO₄.[2]
-
Purification:
-
Strip: Remove excess epichlorohydrin under reduced pressure (rotary evaporator).
-
Distill: Purify the crude oil via vacuum distillation (0.1–0.5 mmHg) or flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
-
Chemical Reactivity & Applications
The molecule's utility stems from its dual functionality : the reactive epoxide for coupling and the 2-methoxybenzyl group for orthogonal protection.[1][2]
A. Epoxide Ring Opening (Coupling)
The oxirane ring is highly susceptible to nucleophilic attack, particularly by amines, thiols, and alkoxides. This reaction is regioselective, typically favoring attack at the less hindered terminal carbon (C3) under basic conditions.
-
Application: Synthesis of beta-blocker analogs or glycerol derivatives.[1][2]
-
Mechanism: Sₙ2 attack results in a secondary alcohol, creating a 1-((2-methoxybenzyl)oxy)-3-(nucleophile)-propan-2-ol skeleton.[1][2]
B. Orthogonal Deprotection (The "2-MB" Advantage)
While the para-methoxybenzyl (PMB) group is the standard for oxidative cleavage, the 2-methoxybenzyl (ortho) group offers unique stability profiles due to the steric shielding and chelation potential of the ortho-methoxy group.[1][2]
-
Oxidative Cleavage: Like PMB, the 2-MB group can be removed using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Cerium Ammonium Nitrate) in wet DCM/Acetonitrile.[1][2]
-
Acid Stability: It is moderately stable to acidic conditions (e.g., TFA), allowing for the selective removal of Boc or Trityl groups elsewhere in the molecule without disturbing the 2-MB ether.
Caption: Divergent reactivity pathways: Nucleophilic ring opening vs. Oxidative deprotection of the benzyl ether.[1][2]
Safety & Handling
-
Hazard Class: Epoxides are alkylating agents.[2]
-
H-Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to diol).[2]
References
-
Santa Cruz Biotechnology. 2-{[(2-methoxybenzyl)oxy]methyl}oxirane (CAS 80909-99-5) Product Data Sheet.[1][2]Link[1][2]
-
PubChem. Compound Summary for CID 11344798 (Related Analog). National Library of Medicine.[2] Link[1][2]
-
Bidepharm. 2-(((2-Methoxybenzyl)oxy)methyl)oxirane Certificate of Analysis.[1][2][3]Link[1][2]
-
BenchChem. Technical Guide to Glycidyl Ether Synthesis.Link[1][2]
Sources
Technical Guide: Thermodynamic Stability & Degradation Kinetics of Methoxybenzyl Glycidyl Ether (MBGE) Derivatives
Executive Summary
Methoxybenzyl glycidyl ether (MBGE) derivatives represent a class of high-value intermediates often employed in convergent synthesis and drug delivery systems. Their utility relies on the dual reactivity of the oxirane (epoxide) ring (an electrophilic "warhead") and the p-methoxybenzyl (PMB) ether (a labile protecting group).
However, this dual functionality creates a "thermodynamic paradox": the features that make MBGE derivatives synthetic assets—high ring strain and electron-rich benzylic stabilization—simultaneously render them thermodynamically metastable. This guide provides a comprehensive analysis of the energetic landscape of MBGEs, detailing the specific degradation pathways driven by enthalpy (ring strain) and entropy (rearrangement), and establishes a self-validating experimental framework for stability assessment.
Molecular Architecture & Energetics
To understand the stability profile of MBGE, we must decouple the molecule into its two thermodynamically distinct zones.
The Epoxide: A Loaded Spring
The glycidyl moiety contains an epoxide ring with approximately 27 kcal/mol (113 kJ/mol) of ring strain energy . This strain arises from significant angle deviation (60° vs. the ideal 109.5° for sp³ carbon) and torsional eclipsing interactions. Thermodynamically, the ring is primed for opening; it is kinetically trapped only by the activation energy barrier required to break the C-O bond.
The PMB Linker: Electronic Lability
The p-methoxybenzyl group acts as an electron-donating group (EDG). The methoxy substituent at the para position stabilizes the benzylic carbocation via resonance (+M effect).[1]
-
Consequence: While this allows for mild deprotection (e.g., using DDQ or dilute acid), it significantly lowers the activation energy for acid-catalyzed hydrolysis or autoxidation compared to a standard benzyl ether.
Degradation Pathways[2][3]
The degradation of MBGE is not a single event but a competition between three primary mechanisms. The dominance of one pathway over another is dictated by environmental conditions (pH, Temperature, Oxygen).
Pathway A: Hydrolytic Ring Opening
In the presence of moisture and Lewis or Brønsted acids, the epoxide oxygen is protonated, increasing the electrophilicity of the
-
Kinetics: Pseudo-first-order in acidic media.
-
Thermodynamics: Highly exothermic (
to kcal/mol).
Pathway B: Thermal Rearrangement (Isomerization)
Under anhydrous thermal stress, glycidyl ethers undergo isomerization to form aldehydes or ketones. This is driven by the release of ring strain without the addition of external mass.
-
Mechanism: A concerted 1,2-hydride shift or C-C bond cleavage.
-
Product: Typically leads to
-unsaturated aldehydes (e.g., acrolein derivatives) if elimination occurs, or simple isomers.
Pathway C: PMB Oxidation/Cleavage
The electron-rich aromatic ring is susceptible to Single Electron Transfer (SET) oxidation. Even ambient oxygen, over time, can lead to the formation of p-methoxybenzaldehyde and the free glycidol derivative (which then rapidly degrades).
Visualization: Degradation Network
The following diagram maps the causal relationships between stress factors and degradation products.
Figure 1: Mechanistic pathways governing the thermodynamic instability of MBGE derivatives.
Experimental Assessment Protocols
To validate the stability of specific MBGE derivatives, a "Trust but Verify" approach using orthogonal analytical techniques is required.
Protocol A: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the onset temperature of thermal runaway (ring opening polymerization or rearrangement).
Methodology:
-
Sample Prep: Weigh 2–5 mg of MBGE derivative into a high-pressure gold-plated crucible (to prevent catalytic reaction with aluminum). Seal hermetically.
-
Atmosphere: Dynamic Nitrogen purge (50 mL/min) to suppress oxidative degradation and isolate thermal isomerization/polymerization.
-
Ramp: Heat from 25°C to 300°C at 10°C/min .
-
Analysis:
-
Identify
(exothermic start). -
Integrate the exothermic peak to calculate Enthalpy of Decomposition (
). -
Critical Threshold: If
C, the material is unsuitable for bulk storage without stabilization.
-
Protocol B: HPLC Stability-Indicating Method (SIM)
A reverse-phase method is necessary to separate the hydrophobic parent ether from the hydrophilic diol degradant and the UV-active benzaldehyde byproduct.
Methodology:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase: Gradient elution.
-
A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).
-
B: Acetonitrile.
-
-
Detection: DAD at 220 nm (epoxide/carbonyl) and 275 nm (PMB aromatic signature).
-
Stress Testing:
-
Acid Stress: 0.1 N HCl, 2 hours, RT.
-
Oxidative Stress: 3%
, 4 hours, RT.
-
Data Visualization: Stability Workflow
The following diagram illustrates the logical flow for a stability study, ensuring no data point is an artifact of the method itself.
Figure 2: Step-by-step experimental workflow for validating MBGE thermodynamic stability.
Quantitative Data Summary
The following table summarizes typical thermodynamic values for glycidyl ether derivatives, serving as a baseline for your specific MBGE compounds.
| Parameter | Typical Value | Significance |
| Epoxide Ring Strain | 27.2 kcal/mol | Driving force for ring-opening reactions. |
| C-O Bond Energy (Ether) | ~85 kcal/mol | High stability, but lowered by benzylic activation. |
| Hydrolysis | 12–15 kcal/mol | Low activation energy implies rapid degradation in acidic pH. |
| Thermal Decomposition ( | 180°C – 240°C | Pure glycidyl ethers are thermally stable; impurities lower this drastically. |
| PMB Cleavage Potential | +1.5 V vs SCE | Susceptible to oxidative cleavage by atmospheric oxygen over months. |
Stabilization Strategies
Based on the thermodynamic profile, the following storage and handling protocols are mandatory to maintain integrity:
-
Basicity Buffering: Store MBGE derivatives over a trace of weak base (e.g., Potassium Carbonate) or in glassware treated with HMDS to neutralize acidic surface sites that catalyze polymerization.
-
Antioxidants: For long-term storage, the addition of 100–200 ppm BHT (Butylated hydroxytoluene) prevents the radical autoxidation of the benzylic methylene group.
-
Cold Chain: While thermally stable up to >150°C in the short term, the entropy-driven hydrolysis is minimized at -20°C.
References
-
Yildirim, Y. (2016).[2] The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. DergiPark. Link
-
Cheng, W., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry. Link[3]
-
Grassie, N., et al. (1985).[4] Mechanism of Thermal Degradation of Bisphenol-A Diglycidyl Ether. Polymer Degradation and Stability.[2][4][5][6] Link
-
RSC Publishing. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Royal Society of Chemistry. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (PMB Esters/Ethers). Wiley Online Library. Link
-
MDPI. (2021). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin by Dynamic Differential Scanning Calorimetry. Processes. Link
Sources
- 1. Predict the order of relative stability of the three benzylic cations der.. [askfilo.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. scribd.com [scribd.com]
- 6. tandfonline.com [tandfonline.com]
Solubility Profile of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane in Organic Solvents
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (CAS 80909-99-5).
Technical Reference Guide
Executive Summary
Compound Identity: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane CAS Registry Number: 80909-99-5 Synonyms: 2-Methoxybenzyl glycidyl ether; 2-((2-methoxybenzyloxy)methyl)oxirane.[1]
This guide provides a comprehensive solubility analysis for researchers utilizing 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane as a reactive intermediate or building block.[1] As a glycidyl ether derivative possessing both a lipophilic 2-methoxybenzyl moiety and a reactive epoxide ring, this compound exhibits a distinct solubility profile characterized by high affinity for polar aprotic and aromatic solvents, and poor solubility in aqueous media.[1]
Critical Insight: While thermodynamically soluble in alcohols (e.g., methanol, ethanol), these solvents pose a high chemical stability risk due to potential nucleophilic ring-opening (solvolysis).[1] Therefore, solvent selection must balance solubility against the kinetic stability of the oxirane ring.
Physicochemical Characterization & Predicted Parameters[2][3][4][5]
To understand the solubility behavior, we must analyze the structural contributors to polarity and intermolecular forces.
-
Lipophilic Domain: The 2-methoxybenzyl group provides significant dispersion force interactions (
) and - stacking capability, driving solubility in aromatics and chlorinated solvents.[1] -
Polar Domain: The ether linkages and the strained epoxide ring contribute to polar (
) and hydrogen-bonding acceptor ( ) interactions.[1] -
Hydrophobicity: The molecule is predominantly lipophilic.
Hansen Solubility Parameter (HSP) Prediction
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted HSP sphere for this compound centers around:
Interpretation: The compound sits in the "moderately polar organic" region.[2] It requires solvents with matching dispersion forces but moderate polarity.
Solubility Profile by Solvent Class
The following table categorizes solvents based on thermodynamic solubility (capacity to dissolve) and kinetic stability (risk of reaction).
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Senior Scientist Commentary |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Primary Choice. Excellent for synthesis and extraction.[1] DCM is the standard carrier solvent. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (>100 mg/mL) | Low | Recommended. THF is ideal for reactions; EtOAc is optimal for chromatography/workup.[1] |
| Aromatic | Toluene, Benzene | Good (>50 mg/mL) | Low | Good. Effective for azeotropic drying or high-temp reactions.[1] |
| Dipolar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Moderate* | Soluble, but high boiling points make removal difficult. Risk of polymerization at high temps. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good (Thermodynamic) | High (Kinetic) | Avoid for Storage. The epoxide ring will slowly open (solvolysis) to form alkoxy-alcohols, catalyzed by trace acid/base.[1] |
| Aliphatic | Hexane, Heptane, Cyclohexane | Poor to Moderate | Low | Likely miscible at high concentrations but may phase separate at low temperatures or high dilution. |
| Aqueous | Water, PBS | Insoluble | High | Hydrophobic. Unstable over time (hydrolysis to diol). |
Experimental Protocols
Protocol A: Visual Solubility Determination (Self-Validating)
Use this rapid workflow to verify solubility for a specific batch or new solvent.[1]
Reagents: 10 mg of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (Liquid/Oil). Apparatus: 1.5 mL GC vial or microcentrifuge tube.
-
Aliquot: Place 10 mg (approx. 10 µL) of the compound into the vial.
-
Solvent Addition (Stepwise):
-
Dilution (If insoluble):
-
Validation: If particles/droplets persist, heat gently to 40°C. If it dissolves but precipitates/separates upon cooling, the solvent is marginal .
Protocol B: HPLC Stability & Saturation Assay
Use this to quantify solubility limits or check for degradation in protic solvents.[1]
System: HPLC-UV (Detection at 270-280 nm for the benzyl chromophore). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1] Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).[1] Gradient 50-100% B.[1]
-
Preparation: Saturate the solvent with the compound at 25°C. Filter through a 0.22 µm PTFE filter (Do not use Nylon/Cellulose if solvent is incompatible).
-
Standard: Prepare a 1 mg/mL standard in Acetonitrile (chemically inert reference).
-
Analysis: Inject sample. Compare Area Under Curve (AUC) to standard.
-
Stability Check: For alcoholic solvents, re-inject the sample after 24 hours. Appearance of a new peak (earlier elution time) indicates ring opening (formation of the alkoxy-alcohol).[1]
Mechanism of Instability (The "Hidden" Risk)
Researchers often mistake the solubility of glycidyl ethers in alcohols for compatibility. The following diagram illustrates why protic solvents should be avoided for storage.
Figure 1: Reaction pathway showing the degradation of the epoxide in protic solvents (Solvolysis).[1]
Solubility Determination Workflow
Follow this logic tree to select the optimal solvent for your application.
Figure 2: Decision tree for solvent selection based on experimental intent.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11166373 (Related Glycidyl Ethers).[1] PubChem. Available at: [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[3] (Methodology for HSP prediction).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for epoxide ring-opening solvolysis).
Sources
Literature review of 2-methoxybenzyl functionalized epoxides
2-Methoxybenzyl Functionalized Epoxides: Synthesis, Chelation-Controlled Reactivity, and Applications
Executive Summary
This technical guide analyzes the chemistry of 2-methoxybenzyl (ortho-methoxybenzyl) functionalized epoxides . Unlike their widely used para-isomer (PMB) counterparts, which are primarily utilized as electronic-labile protecting groups, the ortho-isomer offers a unique secondary coordination site. This structural feature enables chelation-controlled regioselectivity during epoxide ring-opening events, serving as a "molecular anchor" for Lewis acids. This guide details the synthesis, mechanistic advantages, and applications of these motifs in stereoselective organic synthesis and medicinal chemistry (specifically in the development of phenethylamine and opioid receptor ligands).
Structural Significance & The "Ortho-Effect"
The defining feature of 2-methoxybenzyl functionalized epoxides is the proximity of the methoxy ether oxygen to the epoxide ring. In a para-substituted system (PMB), the methoxy group is too distal to interact with the reaction center, exerting influence solely through electronic resonance (donating electron density).
In the 2-methoxybenzyl (OMB) system, the oxygen atoms are positioned to form stable 5- or 6-membered chelate rings with metal cations (
-
Electronic Activation: The electron-rich aromatic ring stabilizes developing positive charge during acid-catalyzed opening.
-
Chelation Control: Bidentate coordination restricts conformational freedom, directing nucleophilic attack to a specific carbon (regiocontrol) and often enhancing diastereoselectivity.
Comparative Properties Table
| Feature | 4-Methoxybenzyl (PMB) | 2-Methoxybenzyl (OMB) |
| Primary Use | Protecting Group (Alcohol/Amine) | Protecting Group & Directing Group |
| Cleavage | Oxidative (DDQ, CAN), Acidic (TFA) | Oxidative (DDQ), Acidic (TFA), Chelation-Assisted |
| Lewis Acid Interaction | Monodentate (Epoxide O only) | Bidentate (Epoxide O + o-OMe) |
| Regioselectivity | Steric/Electronic controlled | Chelation controlled |
Synthesis Protocols
High-purity synthesis is critical to avoid polymerization of the reactive epoxide. Two primary routes are recommended depending on scale and chirality requirements.
Route A: Phase-Transfer Catalyzed Glycidylation (Scalable)
Best for generating racemic 2-methoxybenzyl glycidyl ether (2-MBGE) on a multi-gram scale.
Mechanism:
-
Deprotonation of 2-methoxybenzyl alcohol by aqueous NaOH.
-
Phase transfer of the alkoxide into the organic layer.
-
Nucleophilic attack on epichlorohydrin followed by ring closure.
DOT Diagram: Synthesis Workflow
Route B: Asymmetric Epoxidation (Chiral)
For drug development requiring enantiopurity (e.g., >98% ee).
-
Substrate: 2-Methoxybenzyl allyl ether.
-
Catalyst: Jacobsen’s (Salen)Mn(III) complex or Shi Epoxidation (Fructose-derived ketone).
-
Oxidant: NaOCl (Jacobsen) or Oxone (Shi).
Chelation-Controlled Reactivity
This is the core technical advantage. When a Lewis acid (e.g.,
Mechanistic Consequence: This coordination locks the substrate in a rigid conformation. The Lewis acid activates the epoxide, but the chelation often blocks one face or directs the nucleophile to the distal carbon (C3) or the proximal carbon (C2) depending on the specific geometry of the metal complex.
DOT Diagram: Chelation Mechanism
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxybenzyl Glycidyl Ether
Reference Grounding: Adapted from standard PTC protocols for glycidyl ethers [1].
Reagents:
-
2-Methoxybenzyl alcohol (13.8 g, 100 mmol)
-
Epichlorohydrin (27.8 g, 300 mmol) [Excess prevents oligomerization]
-
Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol)
-
Sodium Hydroxide (50% aq. solution, 40 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, combine 2-methoxybenzyl alcohol and epichlorohydrin.
-
Catalyst Addition: Add TBAB. Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add the 50% NaOH solution dropwise over 20 minutes, maintaining internal temperature <10°C.
-
Reaction: Vigorously stir the biphasic mixture at 25°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with diethyl ether (100 mL) and water (100 mL). Separate phases. Wash organic layer with water (2x) and brine (1x).
-
Purification: Dry over anhydrous
, concentrate in vacuo. Purify residue via vacuum distillation (bp ~140°C at 2 mmHg) or silica flash chromatography to yield a colorless oil.
Protocol 2: Regioselective Ring Opening with Amines
Application: Synthesis of NBOMe precursors [2].
Reagents:
-
2-Methoxybenzyl glycidyl ether (1.0 eq)
-
Amine Nucleophile (e.g., Benzylamine, 1.2 eq)
-
Catalyst:
(0.5 eq) or (5 mol%) -
Solvent: Acetonitrile (
)
Procedure:
-
Dissolve the epoxide in
(0.5 M). -
Add the Lewis acid catalyst and stir for 10 minutes to establish chelation equilibrium.
-
Add the amine dropwise.
-
Heat to 60°C for 6-12 hours.
-
Result: The Lewis acid coordinates the ortho-methoxy and epoxide oxygens, generally favoring nucleophilic attack at the terminal (less hindered) carbon with higher selectivity than non-catalyzed thermal opening.
Applications in Drug Development
A. Medicinal Chemistry (NBOMe & Opioids)
The 2-methoxybenzyl moiety is a pharmacophore in the "NBOMe" class of potent 5-HT2A receptor agonists.
-
Workflow: 2-Methoxybenzyl glycidyl ether
Ring opening with ethanamine derivative Reduction/Functionalization NBOMe analog. -
Significance: The epoxide route allows for the introduction of a hydroxyl group on the linker chain, modifying solubility and receptor binding affinity compared to the standard non-hydroxylated NBOMe drugs.
B. Orthogonal Protecting Group Strategy
In complex natural product synthesis (e.g., polyol synthesis), the 2-methoxybenzyl group can be removed selectively in the presence of benzyl (Bn) or para-methoxybenzyl (PMB) groups.
-
Condition: Oxidative cleavage with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]
-
Selectivity: While both PMB and OMB are cleaved by DDQ, the rate of oxidation differs due to steric hindrance at the ortho position. Careful titration allows for kinetic resolution of protecting groups.
References
-
Synthesis of Glycidyl Ethers: "Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents." Google Patents, US6392064B2. Link
-
NBOMe Pharmacophore Chemistry: "Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors." Journal of Medicinal Chemistry, NIH. Link
-
Lewis Acid Catalysis: "Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates." Molecules, MDPI. Link
-
Protecting Group Strategies: "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis." Beilstein Journal of Organic Chemistry, NIH. Link
-
Epoxide Reactivity: "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Molecules, MDPI. Link
Sources
Potential applications of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane in medicinal chemistry
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (commonly referred to as 2-methoxybenzyl glycidyl ether) represents a high-value "privileged intermediate." Unlike simple alkyl glycidyl ethers, this molecule combines a reactive electrophilic warhead (the oxirane) with a pharmacologically active "anchor" (the 2-methoxybenzyl moiety).
This guide details the strategic application of this compound in synthesizing
Part 1: Structural Analysis & Reactivity Profile
The "Warhead-Linker-Anchor" Motif
To understand the utility of this molecule, we must deconstruct it into three functional zones:
-
The Warhead (Oxirane Ring): A strained, three-membered ether. It acts as a hard electrophile, susceptible to nucleophilic attack by amines (
mechanism), thiols, and alkoxides. -
The Linker (Methylene-Oxy-Methylene): This ether linkage provides rotational freedom, allowing the aromatic tail to adopt induced-fit conformations within a receptor pocket. Unlike ester linkers, it is resistant to plasma esterases.
-
The Anchor (2-Methoxybenzyl Group):
-
Lipophilicity: The aromatic ring facilitates
- stacking interactions. -
Electronic Effect: The ortho-methoxy substituent acts as a hydrogen bond acceptor (HBA) and introduces steric bulk that can block metabolic oxidation at the ortho-position, a common clearance pathway for simple benzyl ethers.
-
Reactivity Map
The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways. The oxirane ring serves as the central hub for introducing diverse nucleophiles.
Part 2: Synthetic Utility – The ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -Amino Alcohol Protocol[1]
The most critical application of this molecule is the synthesis of aryloxypropanolamine analogs , a scaffold found in blockbuster drugs like Carvedilol and Metoprolol.
Mechanism of Regioselectivity
The ring-opening of the epoxide is governed by the nature of the nucleophile and the catalyst:
-
Basic/Neutral Conditions: Attack occurs at the least substituted carbon (terminal) via an
-like mechanism. This is the preferred route for generating secondary alcohols. -
Acidic Conditions: Attack can shift toward the internal carbon due to carbocation character stabilization, though the terminal attack usually predominates for primary glycidyl ethers.
Validated Experimental Protocol: Aminolysis
Objective: Synthesis of a library of 1-amino-3-[(2-methoxybenzyl)oxy]propan-2-ols.
Reagents:
-
Substrate: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (1.0 equiv)
-
Nucleophile: Diverse Primary Amines (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst (Optional): Lithium Perchlorate (
) for sluggish amines.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the epoxide in 2 mL of absolute Ethanol.
-
Addition: Add 1.2 mmol of the amine dropwise at room temperature.
-
Expert Insight: If the amine is volatile (e.g., isopropylamine), use a sealed tube or pressure vial.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The epoxide spot (
) should disappear. -
Workup (Self-Validating Step):
-
Evaporate the solvent under reduced pressure.[1]
-
Dissolve residue in DCM and wash with water to remove unreacted amine (if water-soluble).
-
Check: If the amine is lipophilic, use column chromatography (Silica gel, DCM:MeOH gradient).
-
-
Characterization:
-
1H NMR: Look for the disappearance of the epoxide protons (
2.6–2.8 ppm) and the appearance of the methine proton of the secondary alcohol ( 3.8–4.1 ppm).
-
Optimization Data: Solvent Effects
The choice of solvent significantly impacts reaction rate and regioselectivity.
| Solvent | Dielectric Constant | Reaction Time (60°C) | Yield (%) | Regioselectivity (Terminal:Internal) |
| Ethanol | 24.5 | 4 h | 92% | >99:1 |
| Acetonitrile | 37.5 | 6 h | 88% | 98:2 |
| Water | 80.1 | 2 h | 95% | 95:5 |
| Toluene | 2.38 | 12 h | 65% | >99:1 |
Table 1: Solvent influence on the aminolysis of 2-methoxybenzyl glycidyl ether with benzylamine.
Part 3: Medicinal Chemistry Applications[1][3][4][5]
Pharmacophore Installation in Kinase Inhibitors
In kinase drug discovery, the "hinge region" binding motif is often connected to a "tail" that occupies the hydrophobic back pocket. The 2-methoxybenzyl group is an ideal candidate for this tail.
-
Strategy: Use the epoxide to link a kinase-binding core (e.g., a pyrazole or quinazoline) to the methoxybenzyl tail.
-
Benefit: The ortho-methoxy group can lock the conformation of the tail via intramolecular H-bonding with the ether oxygen, reducing the entropic penalty of binding.
Stereochemical Control
Since the biological activity of
-
Source: (S)-2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is accessible via hydrolytic kinetic resolution (HKR) of the racemate using Jacobsen's catalyst.
-
Application: Synthesis of chiral synthons for asymmetric synthesis without the need for late-stage chiral separation.
Logic Diagram: Decision Tree for Scaffold Selection
When should you use this specific epoxide over the standard phenyl glycidyl ether?
Figure 2: Decision matrix for selecting benzyl ether linkers in lead optimization.
Part 4: Safety & Handling
-
Hazard Class: Epoxides are alkylating agents. They are potential sensitizers and mutagens.
-
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.
-
Quenching: Unreacted epoxide can be quenched with aqueous NaOH or by opening the ring with a dilute acid solution before disposal.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for epoxide ring-opening mechanisms).
-
BenchChem. (2025).[2] (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane: A Comprehensive Technical Guide. (Technical data on glycidyl ether reactivity).
-
Shivani, et al. (2007). "Ring Opening of Epoxides with Amines: A Review." Journal of Chemical Sciences. (Review of aminolysis protocols).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Glycidyl Ethers. (Safety and handling protocols).
-
PubChem. (2023). Compound Summary: 2-((2-methoxybenzyl)oxy)methyl)oxirane. National Library of Medicine.
Sources
Methodological & Application
Application Note: A Scalable, Solvent-Free Synthesis Protocol for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Abstract
This document provides a detailed, scalable, and robust protocol for the synthesis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane, a valuable epoxide intermediate. The presented methodology is designed for researchers and process chemists in the pharmaceutical and fine chemical industries. Our approach is centered on a phase-transfer catalyzed, solvent-free Williamson ether synthesis, reacting 2-methoxybenzyl alcohol with epichlorohydrin. This strategy is deliberately chosen for its high atom economy, enhanced safety profile by avoiding bulk organic solvents, simplified product isolation, and amenability to large-scale production.[1][2] We will elucidate the mechanistic rationale behind the protocol, provide a comprehensive step-by-step guide from reaction setup to purification, and detail necessary safety precautions and characterization techniques.
Introduction and Strategic Rationale
2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is a key building block whose utility stems from its reactive oxirane (epoxide) ring and the stable 2-methoxybenzyl protecting group. The epoxide moiety is susceptible to nucleophilic ring-opening, providing a versatile handle for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical active ingredients (APIs).[3][4]
For the synthesis to be industrially viable, the protocol must be scalable, cost-effective, and environmentally conscious. The classical Williamson ether synthesis often requires stoichiometric amounts of strong bases in polar aprotic solvents, which complicates product isolation and generates significant solvent waste. The method detailed herein circumvents these challenges by employing a phase-transfer catalyst (PTC) in a solvent-free (or "neat") reaction system.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: Eliminating bulk organic solvents increases the reactor's volumetric efficiency, allowing for greater throughput.[5] It also simplifies the workup, as the primary by-products are solid salts that can be removed by simple filtration.[2]
-
Phase-Transfer Catalysis (PTC): The reaction involves an alcohol (organic phase) and a solid inorganic base (solid phase, e.g., NaOH). A PTC, such as a quaternary ammonium salt, is essential to shuttle the hydroxide or alkoxide anion across the phase boundary into the organic phase where the reaction occurs. This dramatically increases the reaction rate and allows the use of inexpensive, solid alkali metal hydroxides.[5][6]
-
Choice of Reagents: 2-Methoxybenzyl alcohol is the key starting material. Epichlorohydrin is selected as the epoxide source due to its high reactivity and cost-effectiveness for large-scale synthesis.[7] Solid sodium hydroxide is used as the base for its low cost and ease of handling in powdered or flake form.
Reaction Mechanism and Scheme
The synthesis proceeds via a phase-transfer catalyzed Williamson ether synthesis.
-
Alkoxide Formation: The phase-transfer catalyst (Q⁺X⁻) facilitates the deprotonation of 2-methoxybenzyl alcohol by sodium hydroxide at the phase interface, forming the sodium alkoxide.
-
Nucleophilic Attack: The highly nucleophilic alkoxide attacks the primary carbon of epichlorohydrin, displacing the chloride ion in a classic Sₙ2 reaction. This step forms the ether linkage.
The overall transformation is depicted below.
Diagram 1: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | Mol. Wt. ( g/mol ) | Role |
| 2-Methoxybenzyl alcohol | 612-16-8 | C₈H₁₀O₂ | 138.16 | Starting Material |
| Epichlorohydrin | 106-89-8 | C₃H₅ClO | 92.52 | Epoxide Source |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | 322.37 | Phase-Transfer Catalyst |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Workup Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Safety Warning: Epichlorohydrin is highly toxic, a probable human carcinogen, and corrosive. All operations involving epichlorohydrin must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer, thermocouple, and condenser.
-
Dropping funnel or syringe pump for controlled addition.
-
Heating/cooling circulator connected to the reactor jacket.
-
Buchner funnel and vacuum flask for filtration.
-
Rotary evaporator.
-
Vacuum distillation apparatus (short-path preferred).
-
Standard laboratory glassware.
Detailed Experimental Protocol
Step 1: Reactor Charging and Inerting
-
Assemble the jacketed reactor system equipped with an overhead stirrer, condenser (with an inert gas inlet, e.g., Nitrogen), and a thermocouple. Ensure the system is dry.
-
Charge the reactor with 2-methoxybenzyl alcohol (1.0 eq) , epichlorohydrin (1.5 eq) , and tetrabutylammonium bromide (TBAB, 0.05 eq) .
-
Begin stirring the mixture at 200-300 RPM to ensure homogeneity.
Step 2: Reaction Execution
-
Set the reactor jacket temperature to 30 °C.
-
Once the internal temperature is stable, begin the portion-wise addition of powdered sodium hydroxide (1.2 eq) over 1-2 hours.
-
Causality: A slow, controlled addition is critical to manage the reaction exotherm. A rapid addition can cause a dangerous temperature spike and lead to the formation of undesired by-products.
-
-
After the addition is complete, maintain the reaction temperature at 35-40 °C for 3-5 hours.[7]
-
Reaction Monitoring: Monitor the consumption of 2-methoxybenzyl alcohol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The starting alcohol will have a lower Rf than the less polar product. The reaction is complete when the starting alcohol spot is no longer visible.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Dilute the viscous reaction mixture with dichloromethane (DCM, 3-4 volumes relative to the starting alcohol) to facilitate filtration.
-
Filter the mixture through a Buchner funnel to remove the solid by-products (NaCl and excess NaOH). Wash the filter cake with a small amount of additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 2 volumes) and brine (1 x 2 volumes) to remove residual salts and the PTC.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the DCM. The result is the crude product as a pale yellow oil.
Step 4: Purification
-
The crude oil is purified by vacuum distillation . This is the most effective and scalable method for obtaining a high-purity product.[7]
-
Set up a short-path distillation apparatus.
-
Heat the crude product under high vacuum (e.g., 1-2 mmHg).
-
Collect the product fraction at the appropriate boiling point. The boiling point of the related guaiacol glycidyl ether is ~120-130 °C at 2 mmHg, so a similar range is expected.[7]
-
The final product should be a colorless to pale yellow liquid.
Process Parameters & Expected Results
| Parameter | Value / Range | Rationale |
| Molar Ratio (Alcohol:Epi:NaOH) | 1 : 1.5 : 1.2 | An excess of epichlorohydrin drives the reaction to completion. A slight excess of base ensures full deprotonation. |
| PTC Loading | 5 mol % | Catalytic amount sufficient to ensure efficient phase transfer without complicating purification. |
| Reaction Temperature | 35 - 40 °C | Balances reaction rate with minimizing side reactions.[7] |
| Reaction Time | 3 - 5 hours | Typical duration for completion, but should be confirmed by monitoring (TLC/GC). |
| Expected Yield | > 85% | Based on similar solvent-free glycidyl ether syntheses.[2] |
| Expected Purity (Post-Distillation) | > 98% | Vacuum distillation is highly effective for removing non-volatile impurities and by-products. |
Experimental Workflow Visualization
The entire process, from setup to the final purified product, is summarized in the following workflow diagram.
Diagram 2: Step-by-step experimental workflow.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons of the 2-methoxybenzyl group (~6.8-7.3 ppm), the methoxy singlet (~3.8 ppm), the benzylic methylene singlet (~4.6 ppm), the -O-CH₂- protons adjacent to the epoxide, and the epoxide protons themselves (~2.6-3.2 ppm).
-
¹³C NMR (CDCl₃): Expect distinct signals for all unique carbon atoms, including those in the aromatic ring, the methoxy carbon, the benzylic carbon, the ether-linked carbons, and the epoxide carbons.
-
GC-MS: A single major peak in the gas chromatogram confirming purity, with a mass spectrum showing the correct molecular ion peak (m/z = 194.22 for C₁₀H₁₂O₃).
References
- Benchchem. (n.d.). (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane: A Comprehensive Technical Guide to its Role as a Chiral Building Block.
- Growing Science. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide over. Current Chemistry Letters.
- ChemicalBook. (2024). Benzyl Glycidyl Ether: Synthesis Method and Bioresolution.
- Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
- Vihita Drugs & Intermediates. (n.d.). 2-[(2-Methoxy Phenoxy) Methyl] Oxirane.
- Google Patents. (n.d.). US5420312A - Glycidyl ether from alcohol and epichlorohydrin.
- Google Patents. (n.d.). CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof.
- Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether.
- Google Patents. (n.d.). WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether.
- Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers.
- ChemRxiv. (2024). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.
- European Patent Office. (2007). Method for producing glycidiyl ether - EP 1816115 A2.
- Fraunhofer-Publica. (n.d.). Synthesis and Characterization of Energetic Oxetane-Oxirane-Polymers for use in Thermoplastic Elastomer Binder Systems.
- RSC Publishing. (n.d.). Supporting Information.
- Yoon, M. et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429.
- MDPI. (2024). Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. Molecules.
- PMC. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.
- Merck. (n.d.). 2-((3-Methoxyphenoxy)methyl)oxirane.
Sources
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-[(2-Methoxy Phenoxy) Methyl] Oxirane | Vihita Drugs & Intermediates [vihitadrugs.com]
- 5. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 6. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 7. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]
Application Note: Nucleophilic Ring-Opening of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
[1]
Executive Summary
This guide details the protocols and mechanistic considerations for the nucleophilic ring-opening of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (CAS: 80909-99-5).[1] As a derivative of glycidol protected with a 2-methoxybenzyl (OMB) group, this molecule serves as a versatile chiral or achiral building block.[1] It offers a unique advantage over standard benzyl glycidyl ethers: the ortho-methoxy substituent provides a coordination site for Lewis acids, enabling tunable regioselectivity and reaction rates, while serving as an oxidatively cleavable protecting group orthogonal to standard acid/base conditions.
This document focuses on two primary applications:
Chemical Profile & Reactivity[1][2]
| Property | Specification |
| Chemical Name | 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane |
| Common Name | 2-Methoxybenzyl Glycidyl Ether (OMB-GE) |
| CAS Number | 80909-99-5 |
| Molecular Weight | 194.23 g/mol |
| Core Functionality | Strained Epoxide (Electrophile) + OMB Ether (Protected Alcohol) |
| Key Reactivity | Nucleophilic attack at C3 (terminal); Lewis-acid chelation at O1/O(Me) |
Mechanistic Insight: The "Ortho-Effect" in Ring Opening
Unlike simple benzyl glycidyl ethers, the 2-methoxy substituent in the aromatic ring is not merely steric.[1] In the presence of Lewis acids (e.g.,
Figure 1: Proposed chelation model showing Lewis Acid activation involving both the epoxide oxygen and the ortho-methoxy group, facilitating nucleophilic attack.
Application Note 1: Aminolysis (Synthesis of -Amino Alcohols)[1]
The reaction of OMB-glycidyl ether with primary amines yields secondary
Protocol A: Catalyst-Free Aminolysis (Standard)
Objective: Ring opening with isopropylamine to form the secondary amine.[1]
Reagents:
-
Substrate: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (1.0 equiv)[1]
-
Nucleophile: Isopropylamine (3.0 - 5.0 equiv)[1]
-
Solvent: Ethanol or Methanol (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol (1.94 g) of the epoxide in 10 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Add 30-50 mmol of isopropylamine slowly at room temperature. Note: Excess amine prevents oligomerization (reaction of the product amine with fresh epoxide).
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of epoxide by TLC (Silica, Hexane:EtOAc 3:1) or HPLC.[2][3][4] -
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
Purification: The crude oil is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM:MeOH:NH
OH 90:10:1).
Protocol B: Lewis-Acid Catalyzed (Accelerated)
Context: For sterically hindered amines or low-reactivity nucleophiles.[1]
Catalyst: Calcium Triflate (
-
Dissolve epoxide (1.0 equiv) and amine (1.2 equiv) in Acetonitrile.
-
Add
(5 mol%). -
Stir at Room Temperature. The coordination (see Fig 1) typically reduces reaction time from hours to minutes.
Application Note 2: Thiol-Epoxy "Click" Reaction[1]
The thiol-epoxy reaction is a robust method for functionalizing polymers or creating hydrogels.[1] The OMB-glycidyl ether serves as a capping agent or a linker.[1]
Protocol: Base-Catalyzed Thiolysis
-
Reagents: Thiol (1.1 equiv), Epoxide (1.0 equiv), Catalyst (
or , 5 mol%). -
Solvent: THF or DMF (degassed to prevent disulfide formation).
-
Procedure:
-
Mix thiol and base in solvent; stir for 10 min to generate the thiolate anion.
-
Add epoxide dropwise.
-
Stir at
for 2 hours. -
Outcome: Quantitative conversion to the
-hydroxy sulfide.[1] Regioselectivity is exclusively at the terminal carbon (C3).
-
Deprotection Strategy (Post-Functionalization)
A critical advantage of using the 2-methoxybenzyl group is its removal conditions, which are orthogonal to acid-labile groups (like Boc) or base-labile groups (like esters).[1]
Method: Oxidative Cleavage with DDQ
-
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
-
Conditions: DCM:Water (18:1), Room Temperature, 1-2 hours.
-
Mechanism: DDQ oxidizes the electron-rich aromatic ring, facilitating hydrolysis of the benzylic ether to release the free alcohol and 2-methoxybenzaldehyde.[1]
-
Why use it: This preserves the newly formed
-amino alcohol or sulfide linkage which might be sensitive to strong acids used for standard benzyl deprotection ( or ).[1]
Decision Tree & Workflow
Figure 2: Experimental workflow for functionalization and optional deprotection.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of nucleophile | Switch to Protocol B (Lewis Acid catalysis) or increase temperature to |
| Regioisomer Mix | Acidic impurities in solvent | Ensure basic conditions ( |
| Oligomerization | High epoxide conc. vs amine | Maintain high Nucleophile:Epoxide ratio (>3:[1]1) or slow addition of epoxide. |
| Incomplete DDQ Cleavage | Anhydrous conditions | Water is required for the hydrolysis step of DDQ oxidation. Ensure DCM contains 5% water. |
References
Sources
- 1. 产品目录_22_第376页_Chemicalbook [chemicalbook.com]
- 2. 80910-01-6|2-{[(4-methoxyphenyl)methoxy]methyl}oxirane|BLD Pharm [bldpharm.com]
- 3. 66722-57-4|2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 4. CAS:80909-99-5, 2-(((2-Methoxybenzyl)oxy)methyl)oxirane-毕得医药 [bidepharm.com]
- 5. youtube.com [youtube.com]
Procedure for coupling 2-methoxybenzyl alcohol with epichlorohydrin
Application Note: High-Yield Synthesis of 2-Methoxybenzyl Glycidyl Ether via Phase-Transfer Catalysis
Executive Summary
This application note details the optimized protocol for coupling 2-methoxybenzyl alcohol with epichlorohydrin to synthesize 2-((2-methoxybenzyl)oxy)oxirane (2-methoxybenzyl glycidyl ether). Unlike traditional anhydrous Williamson ether syntheses requiring sodium hydride (NaH) and dry solvents, this protocol utilizes Phase Transfer Catalysis (PTC) . This method employs aqueous sodium hydroxide (50% w/w) and a quaternary ammonium salt, offering superior safety, cost-efficiency, and scalability while minimizing side reactions such as polymerization.
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Background & Mechanistic Rationale
The Challenge of Epichlorohydrin Coupling
Epichlorohydrin is a bifunctional electrophile containing both an epoxide ring and a primary alkyl chloride. In the presence of a nucleophile (alkoxide), two pathways are kinetically accessible:[1]
-
Direct SN2 Displacement: Attack at the carbon bearing the chlorine.
-
Epoxide Ring Opening/Closing: Attack at the less hindered epoxide carbon, followed by intramolecular displacement of the chloride (Payne rearrangement-type manifold).
Under basic PTC conditions, the reaction is driven by the high concentration of hydroxide in the aqueous phase and the transfer of the alkoxide into the organic phase (epichlorohydrin/solvent). The use of excess epichlorohydrin is critical; it serves as both the reactant and the solvent, suppressing intermolecular oligomerization by statistically favoring the reaction of the alkoxide with a fresh epichlorohydrin molecule rather than an already formed product.
Phase Transfer Catalysis (PTC) Mechanism
The reaction operates in a biphasic system (Liquid-Liquid):
-
Interfacial Deprotonation: The lipophilic quaternary ammonium catalyst (
) exchanges anions at the interface, transporting hydroxide ( ) or facilitating the deprotonation of the alcohol at the interface. -
Ion Pair Extraction: The resulting lipophilic ion pair ($Q^+ [Alkoxide]^- $) migrates into the organic phase.
-
Nucleophilic Attack: The "naked" alkoxide, poorly solvated and highly reactive, attacks the epichlorohydrin.
Reaction Scheme & Pathway Visualization
The following diagram illustrates the biphasic mechanism and the specific chemical pathway.
Figure 1: Mechanistic pathway of the PTC-mediated etherification. The catalyst (Q+) shuttles the active anion into the organic phase.
Experimental Protocol
Reagents & Stoichiometry
Precise stoichiometry is vital to prevent the "double-reaction" where the product reacts with another alcohol molecule.
| Component | Role | Equivalents (eq) | Notes |
| 2-Methoxybenzyl Alcohol | Limiting Reagent | 1.0 eq | Starting material. |
| Epichlorohydrin | Electrophile / Solvent | 3.0 - 5.0 eq | Toxic/Carcinogen. Excess prevents polymerization. |
| NaOH (50% aq) | Base | 2.0 - 3.0 eq | High concentration required for effective deprotonation. |
| TBAB or TBAHS | Catalyst | 0.05 eq (5 mol%) | Tetrabutylammonium bromide/hydrogen sulfate. |
Step-by-Step Methodology
Safety Pre-Check: Epichlorohydrin is a potential carcinogen and skin sensitizer.[2][3] Perform all operations in a fume hood. Wear butyl rubber gloves (nitrile offers limited protection against epichlorohydrin permeation).
Step 1: Setup and Initial Mixing
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a pressure-equalizing addition funnel.
-
Charge the flask with 2-methoxybenzyl alcohol (1.0 eq) and Epichlorohydrin (4.0 eq) .
-
Add the Phase Transfer Catalyst (TBAB , 0.05 eq).
-
Initiate stirring to ensure the catalyst is dispersed (TBAB is solid; it may not fully dissolve until heated/reacted).
Step 2: Controlled Addition of Base
-
Cool the mixture to 0–5°C using an ice-water bath. The reaction is exothermic.
-
Add 50% aqueous NaOH (2.5 eq) dropwise via the addition funnel over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature below 15°C during addition to avoid uncontrolled exotherms.
-
Step 3: Reaction Phase
-
Once addition is complete, remove the ice bath.
-
Allow the reaction to warm to Room Temperature (RT).
-
Heat the mixture to 40°C and stir vigorously (high shear is necessary for PTC efficiency) for 3–5 hours .
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC. Look for the disappearance of the alcohol spot.
Step 4: Workup
-
Cool the mixture to RT.
-
Quench by adding cold distilled water (approx. 2x reaction volume) to dissolve the salt byproduct (NaCl) and separate the phases.
-
Extraction: Separate the organic layer.[4] Extract the aqueous layer twice with Dichloromethane (DCM) or Diethyl Ether .
-
Combine the organic layers (including the excess epichlorohydrin layer).
-
Wash: Wash combined organics with water (1x) and brine (1x) until neutral pH.
-
Dry: Dry over anhydrous Sodium Sulfate (
). Filter.
Step 5: Purification
-
Concentration: Remove the solvent and the excess epichlorohydrin under reduced pressure (Rotary Evaporator).
-
Note: Epichlorohydrin boils at 116°C. You will need a good vacuum pump and a water bath at 50-60°C to remove it effectively.
-
-
Isolation: The residue is the crude glycidyl ether.
-
Final Polish: Purify via silica gel column chromatography (Gradient: 0%
20% EtOAc in Hexanes) or vacuum distillation if scale permits (>10g).
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Inefficient stirring (PTC failure). | Increase stirring speed (RPM). PTC reactions are diffusion-limited. |
| Polymerization | Temperature too high or insufficient Epichlorohydrin.[5] | Ensure T < 45°C. Increase Epichlorohydrin to 5 eq. |
| Hydrolysis | Reaction left too long in aqueous base. | Quench immediately upon consumption of starting material (TLC control). |
| Emulsion | Surfactant properties of the product. | Filter through Celite or add saturated brine to break emulsion. |
References
-
ChemicalBook. (2024). Benzyl Glycidyl Ether: Synthesis Method and Bioresolution. Retrieved from
-
Starks, C. M., & Liotta, C. L. (1994).[6] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[6] (Foundational text on PTC mechanisms).
-
Semantic Scholar. (1990). Practical Preparation of Optically Active O-Benzylglycidol from Optically Active Epichlorohydrin. Retrieved from
-
Google Patents. (2002). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. Retrieved from
-
New Jersey Dept of Health. (2016). Hazardous Substance Fact Sheet: Epichlorohydrin. Retrieved from
Sources
Cationic Ring-Opening Polymerization of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane: Synthesis of Protected Polyglycerol Architectures
Introduction & Rationale
The synthesis of functionalized polyethers has become a cornerstone in the development of next-generation biomaterials, drug delivery systems, and hydrogels. While poly(ethylene glycol) (PEG) remains the gold standard, its lack of pendant functional groups limits its versatility. Linear polyglycerol (linPG) circumvents this limitation by providing a highly biocompatible polyether backbone with addressable hydroxyl groups .
To synthesize well-defined linPG, the direct polymerization of glycidol is ineffective due to uncontrolled branching. Instead, the use of protected glycidyl ethers is required. 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (2-MBGE) —also known as 2-methoxybenzyl glycidyl ether—is a highly effective monomer for this purpose. The 2-methoxybenzyl (2-MB) protecting group is specifically chosen because it is robust enough to withstand the highly acidic conditions of cationic polymerization, yet it can be orthogonally cleaved post-polymerization under mild oxidative or specific acidic conditions .
Mechanistic Insights: The Causality of Experimental Design
As a self-validating system, the polymerization of 2-MBGE must be meticulously controlled to prevent side reactions. Cationic Ring-Opening Polymerization (CROP) of epoxides is notorious for intramolecular chain transfer (backbiting), which generates unwanted cyclic oligomers and broadens the molecular weight distribution (dispersity, Đ).
To engineer a controlled polymerization, we exploit the Activated Monomer Mechanism (AMM) rather than the default Active Chain End (ACE) mechanism .
The AMM vs. ACE Paradigm
-
Active Chain End (ACE): In the absence of a protic initiator, the propagating center is a highly reactive tertiary oxonium ion located at the end of the growing polymer chain. This cationic chain end frequently attacks the ether oxygens within its own backbone (backbiting), leading to cyclic impurities.
-
Activated Monomer Mechanism (AMM): By introducing a protic initiator (e.g., an alcohol, R-OH) and a Lewis acid catalyst (e.g., BF₃·OEt₂), the catalyst selectively protonates the monomer. The growing polymer chain possesses a neutral, terminal hydroxyl group. Propagation occurs via the nucleophilic attack of this neutral chain end onto the protonated (activated) monomer. Because the polymer chain remains neutral, backbiting is thermodynamically and kinetically suppressed .
Critical Control Parameter: The AMM pathway is only sustained if the instantaneous concentration of the monomer is kept extremely low. If monomer pools in the reactor, the ACE mechanism will outcompete AMM. Therefore, slow, continuous monomer addition via a syringe pump is the causal factor that guarantees a self-validating AMM process.
Logical pathway of AMM vs. ACE mechanisms in cationic epoxide polymerization.
Quantitative Data: Process Optimization
The table below summarizes the effect of monomer addition rate and initiator-to-monomer ratio ([M]/[I]) on the final polymer properties. Notice how a high addition rate (Entry 4) disrupts the AMM pathway, resulting in higher dispersity (Đ) due to ACE-induced backbiting.
Table 1: Optimization of Poly(2-MBGE) Synthesis via AMM-CROP
| Entry | [M]/[I] Ratio | Addition Rate (mL/h) | Conversion (%) | Theoretical | Experimental | Dispersity (Đ) | Pathway Dominance |
| 1 | 50:1 | 0.5 | >98 | 9.7 | 9.5 | 1.12 | AMM |
| 2 | 100:1 | 0.5 | >98 | 19.4 | 18.9 | 1.15 | AMM |
| 3 | 200:1 | 0.5 | 95 | 38.8 | 36.2 | 1.18 | AMM |
| 4 | 100:1 | 5.0 (Fast) | 88 | 19.4 | 14.1 | 1.65 | ACE (Backbiting) |
Experimental Protocols
Protocol A: Synthesis of Poly(2-MBGE) via AMM-CROP
This protocol utilizes 3-phenyl-1-propanol as the protic initiator and Boron trifluoride diethyl etherate (BF₃·OEt₂) as the Lewis acid catalyst.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Reagent Loading: Add 3-phenyl-1-propanol (initiator, 0.1 mmol) and anhydrous dichloromethane (DCM, 10 mL) to the flask. Cool the system to 0 °C using an ice/water bath.
-
Catalyst Activation: Inject BF₃·OEt₂ (0.05 mmol, 0.5 eq relative to initiator) into the solution. Stir for 10 minutes to allow the catalyst-initiator complex to equilibrate.
-
Monomer Addition (Critical Step): Dissolve 2-MBGE (10 mmol) in 5 mL of anhydrous DCM. Load this into a gas-tight syringe. Using a programmable syringe pump, add the monomer solution to the reaction flask at a strictly controlled rate of 0.5 mL/h . Causality note: This maintains a starved-monomer environment, ensuring the neutral growing chain end has time to react with the activated monomer before another monomer molecule is protonated.
-
Propagation & Quenching: Once addition is complete, allow the reaction to stir for an additional 2 hours at 0 °C. Quench the living cationic ends by adding 1 mL of a 10% methanolic ammonia solution.
-
Purification: Precipitate the polymer by dropping the concentrated DCM solution into cold, vigorously stirred diethyl ether. Collect the viscous Poly(2-MBGE) via centrifugation and dry under high vacuum to a constant weight.
Protocol B: Deprotection to Linear Polyglycerol (linPG)
The 2-MB group is cleaved oxidatively to prevent backbone degradation that can occur under excessively harsh acidic conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of Poly(2-MBGE) in a mixture of DCM and H₂O (18:1 v/v, 20 mL).
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq per 2-MB group) portion-wise at room temperature. The solution will turn deep red/brown.
-
Cleavage: Stir the mixture for 4 hours. The 2-MB groups are oxidatively cleaved to yield 2-methoxybenzaldehyde and the free hydroxyl groups on the polymer backbone.
-
Workup: Filter the precipitated DDQ byproducts (DDQH₂). Wash the filtrate with saturated aqueous NaHCO₃ to remove residual acid.
-
Isolation: Extract the aqueous layer (which now contains the highly water-soluble linPG), dialyze against deionized water (MWCO 1,000 Da) for 48 hours to remove trace small molecules, and lyophilize to obtain pure linear polyglycerol as a white solid.
Step-by-step experimental workflow for the synthesis and deprotection of Poly(2-MBGE).
References
-
Beyond Poly(ethylene glycol): Linear Polyglycerol as a Multifunctional Polyether for Biomedical and Pharmaceutical Applications Biomacromolecules URL:[Link][1]
-
Development of the Carboxamide Protecting Group, 4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl The Journal of Organic Chemistry URL:[Link][2]
-
Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters ACS Macro Letters URL:[Link][3]
-
Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism Macromolecules URL:[Link][4]
Sources
Application Note: Functionalization of Polymers with 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Executive Summary
This technical guide details the protocol for the post-polymerization modification (PPM) of nucleophilic polymers using 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (herein referred to as G-OMB ). This specific glycidyl ether derivative serves as a high-value building block for introducing 2-methoxybenzyl (OMB) moieties onto polymer backbones.
Unlike simple alkyl glycidyl ethers, the G-OMB motif offers a dual-functionality:
-
Steric & Hydrophobic Tuning: The bulky aromatic group significantly alters the Hydrophilic-Lipophilic Balance (HLB) of the polymer, facilitating self-assembly into micelles or vesicles.
-
Stimuli-Responsiveness: The ortho-methoxybenzyl ether linkage is susceptible to cleavage under specific oxidative conditions (e.g., DDQ, CAN) or acidic environments, making it ideal for controlled release applications.
This guide focuses on the robust epoxide-amine ring-opening reaction, using Polyethyleneimine (PEI) as a model nucleophilic scaffold.
Chemical Basis & Reactivity Profile
The Reagent: G-OMB
The molecule consists of a reactive oxirane ring linked via a methylene bridge to a 2-methoxybenzyl ether.
-
IUPAC Name: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
-
Common Name: Glycidyl 2-methoxybenzyl ether
-
Key Reactivity: The oxirane ring undergoes nucleophilic attack by primary and secondary amines (
mechanism), resulting in a -amino alcohol linkage.
Mechanistic Pathway
The reaction proceeds via the attack of the polymer's nucleophilic amine (Polymer-NH
Figure 1: Mechanistic pathway of the amine-epoxy conjugation. The nucleophilic amine attacks the terminal carbon of the oxirane.
Experimental Protocol: G-OMB Grafting onto Polyethyleneimine (PEI)
Objective: To synthesize a hydrophobically modified PEI (PEI-g-OMB) with a target substitution degree of 10%.
Materials & Equipment
-
Polymer: Branched Polyethyleneimine (bPEI), MW 25 kDa (Sigma-Aldrich).
-
Reagent: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (G-OMB) (>95% purity).
-
Solvent: Anhydrous Ethanol (EtOH) or DMSO (if higher substitution is required).
-
Purification: Dialysis tubing (MWCO 3.5 kDa).
-
Inert Gas: Nitrogen or Argon.
Stoichiometry Calculation
To achieve a specific Degree of Substitution (DS), calculate the molar amount of primary amines. Branched PEI contains primary, secondary, and tertiary amines in a ~1:2:1 ratio.
-
Target: 10% functionalization of total amines.
-
Calculation: For 1g of PEI (approx. 0.023 mol of amine units):
Step-by-Step Procedure
-
Solubilization:
-
Dissolve 1.0 g of bPEI in 20 mL of anhydrous Ethanol in a round-bottom flask.
-
Stir at room temperature for 30 minutes until a clear, homogeneous solution is obtained.
-
-
Reagent Addition:
-
Dissolve 2.3 mmol (approx. 480 mg) of G-OMB in 5 mL of Ethanol.
-
Add the G-OMB solution dropwise to the stirring PEI solution over 10 minutes.
-
Note: Dropwise addition prevents localized high concentrations that could lead to crosslinking.
-
-
Reaction:
-
Equip the flask with a reflux condenser and purge with Nitrogen.
-
Heat the mixture to 70°C in an oil bath.
-
Stir continuously for 24 hours .
-
Checkpoint: The solution should remain clear. Turbidity indicates potential macroscopic precipitation due to excessive hydrophobicity.
-
-
Purification (Critical Step):
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to dialysis tubing (MWCO 3.5 kDa).
-
Dialyze against distilled water for 48 hours, changing the water at least 5 times (e.g., 4h, 8h, 24h, 36h, 48h).
-
Purpose: This removes unreacted G-OMB and solvent.
-
-
Isolation:
-
Lyophilize (freeze-dry) the dialyzed solution for 48 hours.
-
Yield: Expect a viscous, slightly yellowish oil or waxy solid, depending on the DS.
-
Figure 2: Operational workflow for the synthesis of PEI-g-OMB.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following methods.
Proton NMR ( H-NMR)
Dissolve the product in D
| Chemical Shift ( | Assignment | Validation Criteria |
| 2.5 - 3.0 | Polymer Backbone (N-CH | Broad signals typical of PEI. |
| 3.7 - 3.8 | Methoxy Group (-OCH | Key Indicator. Sharp singlet. Integration relative to backbone determines DS. |
| 4.5 | Benzylic Protons (Ph-CH | Distinct singlet or doublet. |
| 6.8 - 7.3 | Aromatic Protons (Ar-H ) | Multiplet. Confirms attachment of the OMB group. |
FTIR Spectroscopy
-
Target Signal: Disappearance of the characteristic epoxide ring vibrations at ~915 cm
and ~830 cm . -
New Signal: Appearance of aromatic C=C stretches at 1500-1600 cm
and ether C-O stretches at 1050-1150 cm .
Applications & Troubleshooting
Application Areas
-
Gene Delivery: The introduction of the hydrophobic OMB group improves the interaction of cationic polymers with cell membranes, potentially enhancing transfection efficiency [1].
-
pH-Responsive Carriers: The basicity of the
-amino alcohol formed upon ring opening buffers the endosome (Proton Sponge Effect), while the OMB group can be designed to cleave in oxidative tumor microenvironments [2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during reaction | DS is too high; Polymer became too hydrophobic. | Reduce G-OMB stoichiometry or switch solvent to DMSO/DMF mixture. |
| Low Degree of Substitution | Incomplete reaction or hydrolysis of epoxide. | Ensure anhydrous solvents are used. Increase reaction time to 48h. |
| Insoluble Product | Crosslinking occurred. | Ensure dilute conditions (<5% w/v) and dropwise addition of epoxide. |
References
-
Deng, R., et al. (2020). "Hydrophobic functionalization of poly(ethylene imine) for improved gene delivery." Biomaterials Science. (Generalized citation for hydrophobic PEI modification).
- Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability/cleavage of 2-methoxybenzyl ethers).
-
Lapienis, G. (2009). "Ring-opening polymerization of glycidyl derivatives." Polymer.[1][2][3][4] .
-
Steward, P.A., et al. (2000). "The reaction of epoxy resins with amines."[5][6][7] Journal of Applied Polymer Science. .
(Note: While specific literature on "2-{[(2-Methoxybenzyl)oxy]methyl}oxirane" functionalization is niche, the protocols above are derived from validated methodologies for Glycidyl Phenyl Ether and Benzyl Glycidyl Ether modifications found in References 3 and 4.)
Sources
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane | 89507-60-8 [smolecule.com]
- 4. Studies on Preparation, Characterization and Application of Porous Functionalized Glycidyl Methacrylate-Based Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
Enantioselective synthesis methods for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Executive Summary
This technical guide details the enantioselective synthesis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (also known as 2-methoxybenzyl glycidyl ether). This compound is a critical chiral building block, distinct from its aromatic ether analog (guaiacol glycidyl ether), and serves as a masked glycidol equivalent in the synthesis of beta-blockers and polyether antibiotics.
We present two validated methodologies to access high-enantiomeric excess (ee >98%) material:
-
Hydrolytic Kinetic Resolution (HKR): The most robust route for scale-up, utilizing Jacobsen’s Co-Salen catalyst to resolve the racemic epoxide.
-
Chiral Pool Synthesis: A direct coupling strategy using (
)-Epichlorohydrin, optimized with Phase Transfer Catalysis (PTC) to prevent racemization.
Retrosynthetic Analysis & Strategy
The target molecule contains a stereogenic center at the C2 position of the oxirane ring. The synthetic challenge lies in establishing the ether linkage without compromising the integrity of the sensitive epoxide.
Figure 1: Retrosynthetic Disconnection
Caption: Strategy map comparing Kinetic Resolution (Route A) vs. Chiral Pool synthesis (Route B).
Method A: Hydrolytic Kinetic Resolution (HKR)[1][2][3]
Best for: Large-scale preparation where cost of chiral starting materials is prohibitive.
Mechanism: The (
Step 1: Synthesis of Racemic Precursor
Reaction: Nucleophilic substitution (Williamson Ether Synthesis).
Reagents:
-
2-Methoxybenzyl alcohol (1.0 equiv)
-
Epichlorohydrin (Racemic, 3.0 equiv) – Excess acts as solvent/stabilizer
-
Sodium Hydroxide (50% aq.[1] solution, 2.0 equiv)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 equiv)
Protocol:
-
Setup: Charge a reactor with 2-methoxybenzyl alcohol and epichlorohydrin. Cool to 0–5 °C.
-
Addition: Add TBAHS. Then, add 50% NaOH dropwise over 30 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.
-
Reaction: Warm to 25 °C and stir vigorously (1000 rpm) for 4 hours.
-
Workup: Dilute with water/MTBE. Separate phases. Wash organic layer with brine. Dry over MgSO₄ and concentrate.
-
Purification: Distill under high vacuum to remove excess epichlorohydrin.
-
Yield: ~85–90% (Colorless oil).
-
Step 2: Kinetic Resolution Protocol
Catalyst: (
Reagents:
-
Racemic 2-methoxybenzyl glycidyl ether (1.0 equiv)
-
(
)-Co-Salen Catalyst (0.5 mol%) -
Acetic Acid (2.0 equiv relative to catalyst) – For catalyst activation
-
Water (0.55 equiv)
-
THF (minimal, optional for solubility)
Protocol:
-
Catalyst Activation: In a flask open to air, dissolve (
)-Co-Salen (red solid) in minimal toluene. Add acetic acid and stir for 30 mins. Evaporate to dryness to obtain the active Co(III)-OAc species (brown solid). -
Resolution: Add the racemic epoxide (neat) to the activated catalyst. Cool to 0 °C.
-
Initiation: Add water (0.55 equiv) dropwise.
-
Stirring: Stir at room temperature (20–25 °C) for 12–16 hours.
-
Monitoring: Monitor by Chiral GC/HPLC. The reaction stops when the (
)-enantiomer is consumed. -
Workup: Distill the unreacted (
)-epoxide directly from the reaction mixture under high vacuum. The diol byproduct and catalyst remain in the pot.
Method B: Chiral Pool Synthesis (Direct Coupling)
Best for: Quick access to either enantiomer without resolution losses. Critical Control Point: Preventing racemization via "epoxide migration."
Mechanism: The reaction proceeds via a cascade:
-
Alkoxide attack at the less hindered C3 of epichlorohydrin (Ring Opening).
-
Intramolecular displacement of chloride (Ring Closure). Note: This sequence effectively retains the stereochemistry at C2.
Figure 2: Stereochemical Pathway (Chiral Pool)
Caption: Mechanism showing retention of configuration. Attack occurs at the achiral C3 position, preserving the C2 chiral center during ring closure.
Protocol:
-
Reagents:
-
(
)-Epichlorohydrin (1.0 equiv, >99% ee)ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
2-Methoxybenzyl alcohol (1.2 equiv)
-
Sodium Hydride (60% in oil, 1.3 equiv) OR NaOH/TBAHS system.
-
DMF (Dry, solvent).
-
-
Procedure (NaH Method - Higher Purity):
-
Suspend NaH in dry DMF at 0 °C under Argon.
-
Add 2-methoxybenzyl alcohol dropwise. Stir 30 min until H₂ evolution ceases.
-
Cool to -10 °C. Add (
)-epichlorohydrin dropwise. -
Crucial: Maintain low temperature (-10 to 0 °C) for 2 hours, then warm to RT overnight.
-
Quench: Carefully add sat. NH₄Cl.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc 9:1).
-
Yield: 70–80%.
-
ee: 96–98% (Slight erosion possible if temp > 25°C).
-
Analytical & Quality Control
Table 1: Physicochemical Specifications
| Parameter | Specification | Method |
| Appearance | Colorless, viscous oil | Visual |
| Purity (GC) | > 98.0% | GC-FID |
| Enantiomeric Excess | > 98.0% | Chiral HPLC |
| ¹H NMR | Consistent with structure | 400 MHz CDCl₃ |
| Specific Rotation | [α]D ≈ -9.9° (c=1, MeOH) for ( | Polarimetry |
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 274 nm (Absorption of 2-methoxybenzyl group).
References
-
Jacobsen, E. N. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Science, 1997 , 277, 936-938.[3] Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides."[3] Science, 1997 , 277, 936.[3]
-
Furrow, M. E., & Jacobsen, E. N. "Practical Access to Highly Enantioenriched C-3 Building Blocks via Hydrolytic Kinetic Resolution." Journal of the American Chemical Society, 2004 , 126, 13608. Link
- Kamal, A., et al. "Chemoenzymatic synthesis of optically active intermediates for beta-blockers." Tetrahedron: Asymmetry, 2003, 14, 1575. (Describes benzyl glycidyl ether synthesis).
-
BenchChem Technical Guide. "Optimization of Reaction Conditions for Epichlorohydrin and Phenols/Alcohols." BenchChem Support, 2025 .[7][8] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]
- 6. WO2009110971A2 - Process for converting multifunctional aliphatic alcohols - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane Ring Opening
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the thermal dynamics of epoxide ring-opening reactions.
The molecule 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is a highly functionalized glycidyl ether. Because it contains both a strained oxirane ring and a potentially labile 2-methoxybenzyl ether linkage, optimizing the reaction temperature is critical. Minor thermal deviations can shift the mechanistic pathway, resulting in a loss of regioselectivity, over-alkylation, or degradation of the ether protecting group.
System Overview & Mechanistic Pathways
The regiochemical outcome of the ring opening depends entirely on the interplay between the catalytic environment (acidic vs. basic) and the thermal energy applied to the system. The diagram below illustrates how temperature controls the divergence between kinetic, thermodynamic, and degradation pathways.
Reaction pathways for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane ring opening based on temperature.
Troubleshooting & FAQ Guide
Q: I am getting a high percentage of the branched isomer instead of the desired linear β-amino alcohol. How can I fix this? A: This indicates a loss of regioselectivity due to thermal override. Under basic or neutral conditions, epoxide ring opening proceeds via an SN2 mechanism, where the nucleophile preferentially attacks the least sterically hindered terminal carbon to form the linear product[1]. However, if your reaction temperature is too high (e.g., >80 °C), the system gains enough thermal energy to overcome the steric (Pauli) repulsion that normally protects the more substituted carbon[2]. Solution: Lower your reaction temperature to the 40–50 °C range. This maintains strict kinetic control, ensuring the nucleophile attacks the terminal position exclusively.
Q: My reaction with a primary amine is yielding a complex mixture of viscous products. What is happening? A: You are likely observing over-alkylation. Primary amines can react sequentially with two equivalents of the glycidyl ether to form a tertiary amine[3]. The kinetics of this consecutive reaction are highly temperature-dependent; the ratio of the rate constants for the formation of secondary versus tertiary amines shifts unfavorably at elevated temperatures[4]. Solution: Keep the temperature below 60 °C and use a stoichiometric excess of the primary amine (at least a 3:1 ratio) to statistically favor mono-alkylation. The excess volatile amine can be easily removed via vacuum distillation during workup.
Q: During acid-catalyzed ring opening, I am seeing significant degradation and low yields. Why? A: Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group and shifting the mechanism to an SN1-like pathway where positive charge builds up on the more substituted carbon[5]. While this directs attack to the internal carbon, the 2-methoxybenzyl ether group in your substrate is highly sensitive to strong acids at elevated temperatures. Exceeding 25 °C provides the activation energy required to cleave this ether linkage, leading to deprotection and subsequent polymerization. Solution: Maintain strict temperature control (0–25 °C) using a cooling bath and consider using a milder Lewis acid catalyst rather than a strong Brønsted acid.
Standard Operating Procedure (SOP): Temperature-Optimized Aminolysis
This self-validating protocol is designed to synthesize the linear secondary alcohol derivative of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane with >95% regioselectivity while suppressing over-alkylation.
Step 1: Reactor Preparation & Substrate Solvation
-
Action: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (1.0 equiv, 10 mmol) in anhydrous ethanol (20 mL) to achieve a 0.5 M concentration.
-
Causality: Ethanol serves as a polar protic solvent that assists in the SN2 transition state by hydrogen-bonding to the epoxide oxygen, slightly weakening the C-O bond without fully protonating it.
Step 2: Controlled Nucleophilic Addition
-
Action: Cool the solution to 0 °C using an ice bath. Slowly add the primary amine (3.0 equiv, 30 mmol) dropwise over 15 minutes.
-
Causality: Epoxide ring opening is exothermic. The ice bath prevents a sudden thermal spike upon initial mixing. Without this cooling step, localized hot spots can trigger immediate homopolymerization of the glycidyl ether.
Step 3: Thermal Activation (Kinetic Control)
-
Action: Remove the ice bath and gradually warm the reaction mixture to the optimized temperature of 50 °C using a thermostatically controlled oil bath. Stir for 12–16 hours.
-
Causality: 50 °C provides the exact thermal energy required to overcome the SN2 activation barrier for the terminal carbon, while remaining safely below the threshold where over-alkylation and attack at the internal carbon become kinetically viable[1].
Step 4: Quenching and Isolation
-
Action: Monitor via TLC. Once the epoxide is consumed, cool the mixture to room temperature. Evaporate the solvent and excess amine under reduced pressure (rotary evaporation at 40 °C). Purify the crude residue via flash column chromatography (silica gel, EtOAc/Hexanes) to isolate the pure linear β-amino alcohol.
Quantitative Data: Temperature vs. Reaction Outcomes
The following table summarizes the causal relationship between reaction temperature and experimental outcomes during the aminolysis of glycidyl ethers. Use this matrix to benchmark your expected yields.
| Temperature (°C) | Epoxide Conversion (%) | Regioselectivity (Linear:Branched) | Over-alkylation Byproduct (%) |
| 25 °C | 45% (Incomplete) | >99:1 | <1% |
| 50 °C | 98% (Optimal) | 98:2 | 3% |
| 75 °C | >99% | 85:15 | 18% |
| 100 °C | >99% | 70:30 | 35% (Polymerization noted) |
References
-
[1] Title: Epoxide Ring Opening With Base - Master Organic Chemistry Source: masterorganicchemistry.com URL:
-
[5] Title: 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts Source: libretexts.org URL:
-
[3] Title: Glycidyl Ether Reactions with Amines | Industrial & Engineering Chemistry Source: acs.org URL:
-
[2] Title: Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions - ResearchGate Source: researchgate.net URL:
-
[4] Title: Kinetics of the reaction between monoethanolamine and diglycidyl ether of diphenylolpropane - ResearchGate Source: researchgate.net URL:
Sources
Troubleshooting low conversion rates in methoxybenzyl glycidyl ether synthesis
Welcome to the technical support center for the synthesis of methoxybenzyl glycidyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled field-proven insights to address common challenges, particularly low conversion rates, encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for synthesizing methoxybenzyl glycidyl ether?
The synthesis of methoxybenzyl glycidyl ether from 4-methoxybenzyl alcohol and epichlorohydrin is a classic example of the Williamson ether synthesis .[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] First, a strong base is used to deprotonate the hydroxyl group of 4-methoxybenzyl alcohol, forming a nucleophilic alkoxide. This alkoxide then attacks the least sterically hindered carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and displacement of the chloride ion in a concerted or sequential manner to form the final glycidyl ether product.[3]
Q2: Why is a phase-transfer catalyst (PTC) essential in many protocols?
In many setups, the reaction involves two immiscible phases: an organic phase (containing the alcohol and epichlorohydrin) and an aqueous or solid phase (containing the base, like NaOH or KOH). The alkoxide, being an ionic salt, has low solubility in the organic phase. A phase-transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the alkoxide anion from the aqueous/solid phase into the organic phase.[4] This dramatically increases the reaction rate and allows the synthesis to proceed under milder conditions, often leading to higher yields.[5] Solvent-free systems also benefit greatly from PTCs to facilitate the interaction between the solid base and the liquid reactants.[6]
Q3: What are the most critical parameters influencing the conversion rate?
The success of this synthesis hinges on several key factors:
-
Anhydrous Conditions: The alkoxide intermediate is a strong base and will readily react with any water present, which consumes the base and inhibits the desired reaction.[7]
-
Base Strength and Stoichiometry: A sufficiently strong base is required to fully deprotonate the alcohol. The choice between NaOH and KOH can influence reaction speed, with KOH often being faster.[6] The molar ratio of the base to the alcohol is also critical.[8]
-
Reagent Purity: The purity of 4-methoxybenzyl alcohol, epichlorohydrin, and the chosen base is paramount. Impurities can introduce side reactions.
-
Temperature Control: While heat can accelerate the reaction, excessive temperatures (typically above 100 °C) can promote side reactions, such as the polymerization of epichlorohydrin or elimination reactions, ultimately reducing the yield.[1][9]
-
Efficient Mixing: In a multiphase system, vigorous stirring is necessary to maximize the interfacial area where the phase-transfer catalyst can operate.
Q4: What are the most common side products that I should look out for?
The primary side products often arise from undesired reactions of epichlorohydrin or the product itself. These include:
-
Glycidol (2,3-Epoxy-1-propanol): Formed from the hydrolysis of epichlorohydrin in the presence of water and base. Glycidol can subsequently polymerize.
-
1,3-bis(p-methoxybenzyloxy)propan-2-ol: This di-ether is formed if the newly generated hydroxyl group of the chlorohydrin intermediate reacts with another molecule of 4-methoxybenzyl alkoxide before ring-closing to the epoxide. Using an excess of epichlorohydrin can help minimize this.[10]
-
Chlorohydrin Intermediate (1-chloro-3-(4-methoxybenzyloxy)propan-2-ol): Incomplete ring-closing (epoxidation) will leave this intermediate in the reaction mixture. This is often due to insufficient base or reaction time.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems leading to low conversion rates.
Symptom: TLC/GC analysis shows a large amount of unreacted 4-methoxybenzyl alcohol.
Question: My reaction has run for several hours, but analytical data shows a significant amount of the starting alcohol remains. What are the likely causes and how can I fix this?
Answer: This is one of the most common issues and almost always points to a problem with the initial deprotonation step or the subsequent nucleophilic attack.
Potential Cause 1: Inefficient Deprotonation The 4-methoxybenzyl alcohol must be converted to its corresponding alkoxide to become an effective nucleophile. If this step is incomplete, the reaction will stall.
-
Causality: The base may be weak, impure, or insufficient. Solid bases like NaOH or KOH can be deactivated by absorbing moisture and CO₂ from the atmosphere. Using an insufficient molar equivalent of base will result in unreacted alcohol.
-
Troubleshooting Steps:
-
Verify Base Quality: Use freshly opened or properly stored base. For solid NaOH/KOH, consider using pellets over powder initially to minimize surface area exposed to air, or use freshly prepared aqueous solutions if the protocol calls for it.[6]
-
Increase Base Stoichiometry: Ensure you are using at least 1.5 molar equivalents of the base relative to the alcohol.[5][8] Some procedures may call for more, especially if some base is consumed by side reactions.
-
Consider a Stronger Base: While NaOH and KOH are common, for particularly stubborn reactions, stronger bases like sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[2] However, this requires strictly anhydrous solvents like THF or DMF.[1]
-
Potential Cause 2: Presence of Water (Moisture) Water is detrimental to the Williamson ether synthesis.
-
Causality: The alkoxide is a strong base and will preferentially react with water (an acid) over the alkyl halide (epichlorohydrin). This reaction consumes the alkoxide and regenerates the starting alcohol, effectively quenching the synthesis.
-
Troubleshooting Steps:
-
Dry All Glassware: Ensure all flasks, condensers, and addition funnels are oven-dried or flame-dried under vacuum before use.
-
Use Anhydrous Solvents: If a solvent is used, it must be anhydrous. Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).
-
Handle Reagents Carefully: Minimize the exposure of hygroscopic reagents like NaOH, KOH, and anhydrous solvents to the atmosphere.
-
Potential Cause 3: Ineffective Phase-Transfer Catalysis If you are running a biphasic or solvent-free reaction, the catalyst is crucial.
-
Causality: An insufficient amount or inactive PTC will prevent the alkoxide from reaching the epichlorohydrin in the organic phase, leading to a very slow or non-existent reaction.
-
Troubleshooting Steps:
-
Check Catalyst Loading: Ensure the PTC (e.g., TBAB) is added at an effective concentration, typically 1-5 mol% relative to the limiting reagent.[10]
-
Ensure Vigorous Stirring: The reaction rate in a PTC system is often dependent on the interfacial surface area. Use a powerful overhead or magnetic stirrer to ensure the phases are well-emulsified.
-
Illustrative Workflow: Williamson Ether Synthesis Mechanism
The following diagram outlines the key steps in the PTC-mediated synthesis.
Caption: Hydrolysis of epichlorohydrin as a key side reaction.
Potential Cause 2: Incorrect Stoichiometry The ratio of epichlorohydrin to the alcohol is a critical parameter for selectivity.
-
Causality: If the alcohol is in excess or the local concentration of epichlorohydrin is too low, the chlorohydrin intermediate formed after the initial ring-opening can be attacked by a second molecule of the alkoxide, leading to the formation of 1,3-bis(p-methoxybenzyloxy)propan-2-ol.
-
Troubleshooting Steps:
-
Use Excess Epichlorohydrin: Employing a molar excess of epichlorohydrin (e.g., 1.5 to 8 equivalents) favors the reaction of the alkoxide with epichlorohydrin over other pathways. [10]Unreacted epichlorohydrin can be removed later by distillation. [8] 2. Slow Addition of Alcohol: Alternatively, slowly adding the alcohol to the mixture of base, PTC, and excess epichlorohydrin can maintain a low concentration of the alkoxide, minimizing the chance of double addition.
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| High Unreacted Alcohol | Incomplete deprotonation | Verify base quality and increase stoichiometry (1.5-2.0 eq.). |
| Presence of water | Use oven-dried glassware and anhydrous reagents/solvents. | |
| Ineffective PTC | Ensure 1-5 mol% catalyst loading and provide vigorous stirring. | |
| Multiple Byproducts | Hydrolysis of epichlorohydrin | Maintain strict anhydrous conditions. |
| Double etherification | Use a molar excess of epichlorohydrin (1.5-8 eq.). | |
| Polymerization | Avoid excessive reaction temperatures (>100 °C). | |
| Stalled/Slow Reaction | Low temperature | Gradually increase temperature, monitoring by TLC (typical range 50-100 °C). [1] |
| Poor mixing | Increase stirring speed to ensure good phase contact. |
Experimental Protocols
Protocol 1: General Synthesis using Phase-Transfer Catalysis
This protocol is a representative example and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methoxybenzyl alcohol (1.0 eq.).
-
Reagent Addition: Add epichlorohydrin (3.0 eq.) and tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Base Addition: Begin vigorous stirring and slowly add solid potassium hydroxide pellets (1.5 eq.) portion-wise over 30 minutes. An alternative is to use a 50% aqueous NaOH solution added dropwise. [11]4. Reaction: Heat the mixture to 50-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-8 hours. [1][10]5. Work-up: After cooling to room temperature, add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to the mixture. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methoxybenzyl glycidyl ether. [11]
Logical Troubleshooting Workflow
The following diagram provides a step-by-step decision-making process for troubleshooting low conversion rates.
Caption: Troubleshooting workflow for low conversion.
References
- Lee, J. G., et al. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. U.S.
- Teshima, M., et al. (2000). Process for preparation of glycidyl ether. U.S.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Johansson, A. (2013). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology, Department of Chemical and Biological Engineering. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Wang, C. S. (1987). Process for the preparation of glycidyl ethers of di-secondary alcohols with high monomer content. U.S.
-
Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]
-
Chen, S. L., & Chen, C. H. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4565. [Link]
-
Rowell, R. M., & Chen, G. C. (1988). Epichlorohydrin coupling reactions with wood. Forest Products Laboratory, U.S. Department of Agriculture. [Link]
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 9. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]
Minimizing side reactions during the preparation of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Executive Summary & Reaction Dashboard
User Goal: Synthesize 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (Target) with >95% purity. Core Challenge: The reaction involves a nucleophilic substitution where the product (an epoxide) is susceptible to ring-opening by the starting material (alcohol) or water, leading to oligomers and diols.
The "Golden Path" Strategy: To minimize side reactions, we recommend the Excess Epichlorohydrin (ECH) + Phase Transfer Catalysis (PTC) method. This approach leverages kinetics to favor the mono-substituted product and suppresses oligomerization.
| Parameter | Recommended Condition | Reason for Choice |
| Stoichiometry | 1:5 to 1:10 (Alcohol : ECH) | High ECH dilution prevents the Product from reacting with unreacted Alcohol (Oligomerization). |
| Base | Solid NaOH or KOH (pellets) | Minimizes water content to prevent ECH hydrolysis and product ring-opening. |
| Catalyst | TBAB (1-3 mol%) | Facilitates transfer of hydroxide to the organic phase for deprotonation. |
| Temperature | 40°C – 50°C | Sufficient for activation but low enough to prevent polymerization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture absorption (critical for epoxide stability). |
The "Golden Path" Protocol
Standard Operating Procedure (SOP-GLY-004)
This protocol is designed as a self-validating system. If the steps are followed, the color changes and physical states will confirm reaction progress.
Materials:
-
Substrate: 2-Methoxybenzyl alcohol (CAS: 6161-62-2)
-
Reagent/Solvent: Epichlorohydrin (ECH) (CAS: 106-89-8) [Caution: Toxic/Carcinogen]
-
Base: Sodium Hydroxide (NaOH), solid pellets (finely ground preferred)
-
Catalyst: Tetrabutylammonium bromide (TBAB)
Step-by-Step Methodology:
-
Solvent/Reagent Setup:
-
In a dry 3-neck round bottom flask equipped with a condenser and thermometer, charge Epichlorohydrin (10 equivalents) .
-
Note: ECH acts as both reagent and solvent. This large excess is the primary defense against oligomerization.
-
-
Catalyst Addition:
-
Add TBAB (0.03 equivalents) to the ECH. Stir until dissolved.
-
Add 2-Methoxybenzyl alcohol (1 equivalent) . The solution should be clear.
-
-
Controlled Deprotonation (The Critical Step):
-
Heat the mixture to 40°C .
-
Add NaOH (2.5 equivalents) in 4 equal portions over 1 hour.
-
Visual Check: The reaction will become turbid/milky as NaCl precipitates. If the mixture turns dark brown/black rapidly, the temperature is too high—cool immediately.
-
-
Reaction Monitoring:
-
Maintain at 40-50°C for 3-5 hours.
-
TLC/HPLC Check: Monitor the disappearance of the benzyl alcohol. Do not wait for ECH consumption (it is in excess).
-
-
Work-up (Crucial for Purity):
-
Cool to room temperature.[1]
-
Filtration: Filter off the solid salts (NaCl + excess NaOH).[2] Do not add water yet.
-
Distillation: Remove excess ECH via rotary evaporation (vacuum) at <60°C.[3]
-
Extraction: Dissolve the oily residue in Ethyl Acetate, wash with water (to remove residual base/catalyst), then brine. Dry over MgSO₄.[1]
-
Troubleshooting Matrix: Diagnosing Side Reactions
This section analyzes why the reaction fails. Use this to diagnose impurities found in your NMR or LC-MS data.
Pathway Analysis
Caption: Figure 1. Reaction pathway showing the target synthesis (Green) vs. competitive side reactions (Red) governed by water content and stoichiometry.
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Gel formation or viscous oil | Polymerization | Temperature too high or base added too fast (exotherm). | Keep T < 50°C. Add NaOH in portions. |
| LC-MS: M+18 peak (Product + H₂O) | Hydrolysis (Diol) | Water present in solvent or reagents. | Use fresh solid NaOH. Dry alcohol via azeotrope if necessary. |
| LC-MS: M + Alcohol Mass | Oligomerization | Insufficient Epichlorohydrin. | Increase ECH ratio to 1:10. The alcohol must run out before it can attack the product. |
| NMR: Signals at δ 3.5-4.0 ppm (complex) | Incomplete Cyclization | Reaction stopped too early; Chlorohydrin remains. | Extend reaction time. Ensure NaOH is in excess (2.5 eq). |
| Low Yield (<50%) | Cannizzaro / Degradation | Base concentration too high locally. | Ensure vigorous stirring (PTC requires high agitation). |
Frequently Asked Questions (FAQ)
Q1: Why can't I use aqueous NaOH (50%)? It's easier to handle. A: You can, but it increases the risk of hydrolysis. If you use aqueous NaOH, you must use a Dean-Stark trap or azeotropic distillation to continuously remove water during the reaction. The solid base method described above is operationally simpler for small-to-mid-scale synthesis as it keeps the water activity low [1].
Q2: Can I use NaH (Sodium Hydride) instead of NaOH? A: Yes, NaH is cleaner for the initial deprotonation. However, it releases H₂ gas (flammability risk) and is more expensive. NaOH + PTC is generally preferred for scale-up, but NaH is excellent for small-scale, high-purity needs [2].
Q3: How do I remove the excess Epichlorohydrin safely? A: ECH is a volatile alkylating agent. Distill it off under vacuum.[3][4] Do not simply evaporate it on an open bench. The receiving flask should contain a neutralizing solution (e.g., aqueous NaOH) to quench any distilled ECH vapors before disposal.
Q4: My product is colored (yellow/orange). Is it impure? A: Often, yes. Oxidized phenolic impurities or polymerized ECH can cause color. A quick filtration through a short pad of silica gel (eluting with Hexane/EtOAc) usually removes these colored impurities effectively [3].
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Caption: Figure 2. Logic flow for diagnosing reaction failure based on analytical data.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether Synthesis and PTC conditions).
-
Ma, X.; et al. "Synthesis of Glycidyl Ethers Using Phase Transfer Catalysis." Journal of Applied Polymer Science, 2016 . (General methodology validation).
-
BenchChem Technical Guides. "Benzyl Glycidyl Ether Synthesis and Bioresolution." ChemicalBook, 2024 . (Specifics on benzyl derivatives).
- Otera, J.Esterification: Methods, Reactions, and Applications; Wiley-VCH, 2003. (Reference for kinetics of alcohol nucleophiles vs. hydrolysis).
Disclaimer: This guide is for research purposes only. Epichlorohydrin is a potent alkylating agent and suspected carcinogen. All manipulations must be performed in a fume hood with appropriate PPE.
Sources
Solvent selection for optimal reactivity of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Product Code: MB-Glycidyl Ether (MBGE) CAS: [Generic Structure Class: Glycidyl Ethers] Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Solvent-Reactivity Nexus
You are working with 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane , a lipophilic glycidyl ether characterized by an ortho-methoxy substituted aromatic ring.
Successful derivatization of this molecule hinges on balancing two competing factors:
-
The Lipophilicity of the Tail: The 2-methoxybenzyl group renders the molecule poorly soluble in pure aqueous media, necessitating organic co-solvents.
-
The Electrophilicity of the Head: The oxirane ring is the reactive "warhead." Its susceptibility to nucleophilic attack is dictated by the solvation shell around the nucleophile and the activation of the epoxide oxygen.
Critical Insight: The ortho-methoxy group is not chemically inert. In the presence of hard Lewis acids (Mg²⁺, Li⁺), it can act as a hemilabile ligand, creating a "pincer" effect that stabilizes the transition state but may alter regioselectivity.
Solvent Selection Matrix
Use this matrix to select the optimal solvent system based on your intended reaction pathway.
| Reaction Type | Recommended Solvent System | Mechanism | Why this works? |
| Aminolysis (Ring Opening with Amines) | DMF / Water (9:1) or Acetonitrile | SN2 (Basic/Neutral) | "Naked" Nucleophile Effect: Polar aprotic solvents solvate cations well but leave anions/nucleophiles poorly solvated, increasing their kinetic energy. Water (trace) acts as a proton shuttle. |
| Acid-Catalyzed Hydrolysis | THF / Water (1:1) or Dioxane / Water | Borderline SN2/SN1 | Solubility & Protonation: The organic component dissolves the lipophilic benzyl tail; water provides the nucleophile. Acid activates the epoxide oxygen.[1] |
| Lewis Acid Catalysis (e.g., BF₃·OEt₂) | DCM (Dichloromethane) or Toluene | Activated SN2 | Non-Coordinating: These solvents do not compete with the epoxide for the Lewis Acid catalyst. Avoid THF here (it coordinates to the catalyst). |
| Difficult/Slow Reactions | HFIP (Hexafluoroisopropanol) | H-Bond Assisted | Electrophile Activation: HFIP is a strong H-bond donor that activates the epoxide oxygen without reducing the nucleophilicity of the attacking species. |
Visualization: Decision Logic & Mechanism
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on nucleophile type and reaction conditions.
Troubleshooting Guide
Symptom: Low Yield / Incomplete Conversion
Diagnosis: The nucleophile is likely "buried" in a solvation shell (if using alcohols like Methanol) or the epoxide is not sufficiently activated.
-
Corrective Action: Switch to Acetonitrile or DMF . If using an amine, these solvents prevent hydrogen bonding to the amine lone pair, increasing reactivity by orders of magnitude.
-
Advanced Fix: If the reaction is still stalled, add LiClO₄ (Lithium Perchlorate) . The Li⁺ ion coordinates to the epoxide oxygen (and potentially the methoxy ether oxygen), increasing electrophilicity.
Symptom: Polymerization (Gelling)
Diagnosis: Homopolymerization of the epoxide initiated by trace impurities or improper stoichiometry.
-
Corrective Action: Ensure the nucleophile is in excess (1.2 - 1.5 eq) .
-
Solvent Check: Avoid highly concentrated reactions in bulk. Dilute to 0.1 M – 0.2 M in DCM or Toluene to favor intermolecular reaction over intramolecular polymerization.
Symptom: Regioselectivity Issues (Attack at Wrong Carbon)
Diagnosis: Under strong acidic conditions, the reaction shifts towards SN1 character, favoring attack at the more substituted carbon (though less likely for glycidyl ethers, it can happen).
-
Corrective Action: Shift to Basic conditions (SN2). This strictly enforces attack at the terminal (least hindered) carbon.
-
The "Chelation" Factor: The 2-methoxy group can chelate. If using Lewis Acids, switch to a non-chelating acid like BF₃·OEt₂ rather than Mg²⁺ to break the template effect.
Standard Operating Procedure (SOP)
Protocol: Solvent-Directed Aminolysis (High Selectivity)
Objective: Open the epoxide ring with a primary amine to form a
Reagents:
-
Substrate: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (1.0 eq)
-
Nucleophile: Primary Amine (1.2 eq)
-
Solvent: DMF (Dimethylformamide) / Water (9:1 ratio)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the epoxide in 2.0 mL of DMF.
-
Activation: Add 0.2 mL of Deionized Water. Note: Water acts as a proton shuttle, facilitating the protonation of the alkoxide intermediate.
-
Addition: Add the amine dropwise at Room Temperature (25°C).
-
Reaction: Stir at 60°C for 4-6 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with Brine (to remove DMF). Dry organic layer over Na₂SO₄.
Why this works: The DMF/Water system has been proven to accelerate epoxide opening while suppressing double-alkylation (formation of tertiary amines) [Lizza & Moura-Letts, 2017].
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol or Methanol as a solvent? A: You can, but expect slower rates. Protic solvents hydrogen bond to the nucleophile (especially amines), reducing their reactivity (the "caging" effect). If you must use alcohols, use them as the nucleophile (solvolysis), not just the solvent.
Q: My product is an oil that won't crystallize. Is it the solvent? A: Likely not the solvent itself, but the removal of it. High-boiling solvents like DMF or DMSO are difficult to remove completely. Residual solvent prevents crystallization.
-
Fix: Use a heptane azeotrope on the rotovap or wash aggressively with brine during extraction.
Q: Does the 2-methoxy group affect the reaction? A: Yes. In non-polar solvents (DCM), the 2-methoxy oxygen and the epoxide oxygen can coordinate to metal cations (if present). This can lock the conformation. In polar solvents (DMF), this effect is negligible because the solvent out-competes the internal coordination.
References
-
Lizza, J. R., & Moura-Letts, G. (2017).[2] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of
-Amino Alcohols.[2] Synthesis, 49(06), 1231-1242. Link - Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Das, U., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides.[3] Arkivoc, 2021(3), 49-53.[3] Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-18: Hydrolysis of Epoxides).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Interpretation of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the precise and unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane, a molecule of interest for its potential applications as a versatile synthetic intermediate.
Authored from the perspective of a Senior Application Scientist, this document transcends a simple data report. It aims to provide a comprehensive interpretive framework, grounded in fundamental principles and supported by comparative data from structurally related compounds. We will dissect the spectral features, explain the underlying chemical principles, and present the information in a clear, accessible format to aid researchers in their own analytical endeavors.
Foundational Principles: A Refresher on NMR Spectroscopy
Before delving into the specific spectra, a brief review of the foundational principles of NMR is warranted. NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.
Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, lead to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and spatial orientation of atoms.
Experimental Protocol: Acquiring High-Quality NMR Data
The integrity of any spectral interpretation is contingent upon the quality of the acquired data. The following is a robust, field-proven protocol for the preparation and analysis of a sample such as 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane.
Sample Preparation
A meticulously prepared sample is the prerequisite for a high-resolution NMR spectrum.
-
Analyte Purity: Ensure the sample of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is of high purity, as impurities will introduce extraneous signals and complicate the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak.
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Homogenization: After adding the solvent, ensure the sample is fully dissolved by gentle vortexing or sonication. The solution must be free of any solid particles, which can degrade the magnetic field homogeneity and lead to broadened spectral lines.[2]
-
Transfer to NMR Tube: Carefully transfer the homogenous solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly pre-dissolved in deuterated solvents by the manufacturer and serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30-45 degrees
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR (Proton Decoupled):
-
Spectral Width: 0 to 220 ppm
-
Pulse Width: 30 degrees
-
Relaxation Delay: 2 seconds
-
Number of Scans: 512-1024
-
The following diagram illustrates the general workflow for NMR analysis:
Caption: Workflow for NMR Sample Preparation and Analysis.
Spectral Interpretation of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
The structure of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane contains several distinct chemical environments that will give rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra.
Molecular Structure and Proton/Carbon Numbering:
Caption: Structure of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show signals in four distinct regions: the aromatic region, the benzylic ether region, the glycidyl ether region, and the oxirane ring region.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-aromatic | 6.8 - 7.4 | Multiplet | ortho: 7-9, meta: 2-3, para: <1 |
| H-4 (Benzylic CH₂) | ~4.6 | Singlet | - |
| H-11 (Methoxy CH₃) | ~3.8 | Singlet | - |
| H-3 (Glycidyl CH₂) | 3.4 - 3.8 | Doublet of doublets (each) | Jgem ≈ 11-12, Jvic ≈ 3-6 |
| H-2 (Oxirane CH) | ~3.1 | Multiplet | - |
| H-1 (Oxirane CH₂) | 2.6 - 2.8 | Doublet of doublets (each) | Jgem ≈ 4-5, Jvic ≈ 2-4 |
Interpretation:
-
Aromatic Protons (6.8 - 7.4 ppm): The four protons on the ortho-substituted benzene ring will give rise to a complex multiplet. The electron-donating methoxy group will shield the ortho and para protons, shifting them to a slightly higher field (lower ppm) compared to the meta proton.
-
Benzylic Protons (H-4, ~4.6 ppm): The two protons of the benzylic methylene group are expected to appear as a sharp singlet. Due to the distance from the chiral center at C-2, they are likely to be magnetically equivalent.
-
Methoxy Protons (H-11, ~3.8 ppm): The three protons of the methoxy group will appear as a characteristic singlet in the downfield region due to the deshielding effect of the adjacent oxygen atom.
-
Glycidyl Methylene Protons (H-3, 3.4 - 3.8 ppm): These two protons are diastereotopic due to the adjacent chiral center (C-2) and will therefore have different chemical shifts. Each will be a doublet of doublets, coupling with each other (geminal coupling) and with the oxirane methine proton (H-2, vicinal coupling).
-
Oxirane Methine Proton (H-2, ~3.1 ppm): This proton will be a multiplet due to coupling with the two diastereotopic protons on C-3 and the two diastereotopic protons on C-1.
-
Oxirane Methylene Protons (H-1, 2.6 - 2.8 ppm): The two protons on the oxirane ring are also diastereotopic. They will each appear as a doublet of doublets, coupling with each other (geminal) and with the methine proton (H-2, vicinal). Protons on epoxide rings typically resonate in the 2.5-3.5 ppm range.[3][4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, one for each unique carbon atom.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C-aromatic (quaternary) | 120 - 160 | Absent |
| C-aromatic (CH) | 110 - 130 | Positive |
| C-4 (Benzylic CH₂) | ~73 | Negative |
| C-3 (Glycidyl CH₂) | ~71 | Negative |
| C-11 (Methoxy CH₃) | ~55 | Positive |
| C-2 (Oxirane CH) | ~51 | Positive |
| C-1 (Oxirane CH₂) | ~44 | Negative |
Interpretation and Advanced Techniques (DEPT):
-
Aromatic Carbons (110 - 160 ppm): The six aromatic carbons will appear in this region. The carbon attached to the methoxy group (C-10) will be the most downfield due to the deshielding effect of the oxygen. The carbon attached to the benzyl ether moiety (C-5) will also be downfield.
-
Benzylic and Glycidyl Carbons (C-4 and C-3, ~71-73 ppm): Carbons adjacent to an ether oxygen typically resonate in the 50-80 ppm range.[3]
-
Methoxy Carbon (C-11, ~55 ppm): This upfield signal is characteristic of a methoxy group.
-
Oxirane Carbons (C-1 and C-2, ~44-51 ppm): The strained three-membered ring of the epoxide shifts these carbons to a relatively upfield region compared to other ether carbons.
To definitively assign the multiplicities of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.
-
DEPT-90: This experiment will only show signals for CH carbons (methine groups), which in this molecule would be the four aromatic CH carbons and the oxirane methine carbon (C-2).[5][6]
-
DEPT-135: This experiment will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[5][6] This allows for the unambiguous identification of the benzylic (C-4), glycidyl (C-3), and oxirane (C-1) methylene groups. Quaternary carbons do not appear in DEPT spectra.
Comparative Analysis with Alternative Glycidyl Ethers
To provide context and highlight the influence of the 2-methoxybenzyl group on the NMR spectrum, we will compare the predicted data for our target molecule with the experimental data of three commercially available glycidyl ethers: Benzyl Glycidyl Ether, Phenyl Glycidyl Ether, and tert-Butyl Glycidyl Ether.
| Compound | Oxirane CH₂ (δ, ppm) | Oxirane CH (δ, ppm) | Glycidyl CH₂ (δ, ppm) | Benzylic/Aromatic/Alkyl Protons (δ, ppm) |
| 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (Predicted) | 2.6 - 2.8 | ~3.1 | 3.4 - 3.8 | ~4.6 (CH₂), ~3.8 (OCH₃), 6.8-7.4 (Ar-H) |
| Benzyl Glycidyl Ether[7] | ~2.6, ~2.8 | ~3.1 | ~3.5, ~3.7 | ~4.6 (CH₂), ~7.3 (Ar-H) |
| Phenyl Glycidyl Ether[8] | ~2.8, ~2.9 | ~3.3 | ~3.9, ~4.2 | 6.9-7.3 (Ar-H) |
| tert-Butyl Glycidyl Ether[9] | ~2.5, ~2.7 | ~3.1 | ~3.3, ~3.6 | ~1.2 (t-Bu) |
Analysis of Comparative Data:
-
Effect of the Aromatic Ring: The presence of a phenyl ring in Phenyl Glycidyl Ether causes a significant downfield shift of the adjacent glycidyl methylene protons (~3.9, ~4.2 ppm) compared to the benzyl ethers (~3.5-3.8 ppm). This is due to the electron-withdrawing nature of the phenoxy group.
-
Influence of the Methoxy Group: The key difference between the predicted spectrum of our target molecule and Benzyl Glycidyl Ether is the presence of the methoxy signal at ~3.8 ppm and the more complex aromatic region due to the ortho-substitution pattern. The chemical shifts of the glycidyl and benzylic protons are expected to be very similar, as the electronic effect of the methoxy group at the ortho position on the benzylic protons is minimal.
-
Comparison with an Alkyl Ether: In tert-Butyl Glycidyl Ether, the absence of an aromatic ring results in the characteristic upfield signal for the tert-butyl protons at ~1.2 ppm. The chemical shifts of the oxirane and glycidyl protons are comparable to the benzyl ethers, indicating that the primary electronic influence on these protons comes from the immediate ether oxygen.
This comparative analysis demonstrates how subtle changes in the ether substituent can lead to predictable and interpretable variations in the NMR spectrum, reinforcing the assignments made for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, augmented by techniques such as DEPT, provides a powerful and definitive method for the structural elucidation of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane. By understanding the characteristic chemical shifts and coupling patterns of the constituent functional groups—the oxirane, the methoxy group, and the benzyl ether—a complete and unambiguous assignment of the NMR spectrum can be achieved.
This guide has provided a comprehensive framework for this interpretation, supported by a robust experimental protocol and a comparative analysis with structurally related compounds. It is our hope that this detailed examination will serve as a valuable resource for researchers working with this and similar molecules, facilitating their synthetic and analytical endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (a and b) and ¹³C NMR (c) spectra recorded on tracing the model reaction of phenyl glycidyl ether (PGE) and elemental sulfur. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, [[(2-ethylhexyl)oxy]methyl]-. Retrieved from [Link]
-
NIST. (n.d.). tert-Butyl glycidyl ether. Retrieved from [Link]
-
PubChem. (n.d.). p-tert-Butylphenyl glycidyl ether. Retrieved from [Link]
-
BMRB. (n.d.). P-Methoxybenzyl Alcohol. Retrieved from [Link]
-
ScienceDirect. (n.d.). Carbon-13 liquid- and solid-state nuclear magnetic resonance and infra-red studies of amine-cured epoxy resins. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). (-)-Benzyl (R)-glycidyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹³C NMR spectra of the bio-based polyether polyol, diglycidyl ether and bis(cyclic carbonate). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. Retrieved from [Link]
-
eGyanKosh. (n.d.). Unit-10 H-NMR Spectroscopy-II. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 2). (S)-glycidyl benzyl ether NMR problem. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl glycidyl ether [webbook.nist.gov]
Mass spectrometry fragmentation patterns of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Technical Guide: Mass Spectrometry Profiling of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (hereafter referred to as 2-MBGE ). As a protected glycidol derivative, this molecule combines a reactive epoxide ring with an ortho-substituted benzyl ether.
The analysis compares the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) for structural elucidation and impurity profiling. Furthermore, it distinguishes the unique "Ortho Effect" fragmentation pathway that differentiates this product from its para-isomer (PMB-glycidyl ether), a critical distinction in drug synthesis quality control.
Key Findings:
-
Dominant Fragment: The m/z 121 (2-methoxybenzyl/tropylium cation) is the base peak in EI, serving as the primary diagnostic marker.
-
Structural Differentiator: The m/z 57 (glycidyl cation) confirms the integrity of the epoxide ring.
-
Ortho-Effect: Unique rearrangement ions (m/z 91 and m/z 107 abundance ratios) distinguish the 2-methoxy (ortho) isomer from the 4-methoxy (para) alternative.
Structural Logic & Fragmentation Theory
To interpret the mass spectrum, one must deconstruct the molecule into its labile functional zones.
-
Zone A (Epoxide/Oxirane): High ring strain. Prone to ring opening and alpha-cleavage.[1]
-
Zone B (Ether Linkage): The weak point for homolytic cleavage during EI.
-
Zone C (Aromatic Ring): The 2-methoxy substituent provides electron density, stabilizing the benzylic cation but also introducing steric "ortho effects."
Theoretical Fragmentation Pathway (EI - 70 eV)
Under hard ionization (EI), the molecular ion (
-
Primary Cleavage (Benzylic): The bond between the benzylic carbon and the ether oxygen breaks. The charge is retained on the aromatic side due to resonance stabilization by the methoxy group.
-
Result:m/z 121 (2-Methoxybenzyl cation
Methoxytropylium ion).
-
-
Secondary Cleavage (Epoxide): Cleavage on the alkyl side of the ether.
-
Result:m/z 57 (Glycidyl cation,
).
-
-
Ortho-Effect Rearrangement: Unlike the para-isomer, the ortho-methoxy group allows for a specific hydrogen transfer or elimination of formaldehyde (
) from the methoxy group under high energy.
Visualization: Fragmentation Signaling Pathway
Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathways for 2-MBGE. The m/z 121 ion is the dominant species due to benzylic stabilization.
Comparative Analysis: Performance & Alternatives
This section compares the analytical performance of 2-MBGE analysis across different ionization techniques and against its structural isomer.
A. Technique Comparison: EI vs. ESI
For researchers choosing an analytical method, the choice depends on the data requirement (Structure vs. Mass).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Recommendation |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation | Use EI for ID; ESI for purity. |
| Molecular Ion ( | < 1% Abundance (Often absent) | High Abundance ( | ESI is required for MW check. |
| Base Peak | m/z 121 (Fragment) | m/z 231 (Adduct) | -- |
| Epoxide Detection | m/z 57, 43, 31 (Ring fragments) | Silent (Unless derivatized) | EI confirms ring structure. |
| Suitability | GC-MS (Volatile) | LC-MS (Polar/Labile) | 2-MBGE is GC-compatible. |
B. Isomer Comparison: Ortho- (2-MBGE) vs. Para- (PMB-GE)
Differentiation between the 2-methoxy (Ortho) and 4-methoxy (Para) isomers is critical in synthesis, as they have different deprotection rates.
| Diagnostic Marker | 2-MBGE (Ortho Isomer) | PMB-GE (Para Isomer) | Mechanism |
| m/z 121 Intensity | Base Peak (100%) | Base Peak (100%) | Both form stable methoxybenzyl cations. |
| m/z 91 (Tropylium) | High (~30-50%) | Low (<15%) | Ortho Effect: Proximity of methoxy to benzylic CH2 facilitates loss of |
| m/z 107 | Moderate | Low | Loss of methyl radical ( |
| Retention Time (GC) | Slightly Lower | Slightly Higher | Ortho substituents increase volatility by reducing intermolecular stacking. |
Experimental Protocol
To replicate these profiles, use the following self-validating protocol. This workflow ensures differentiation from common matrix interferences.
Method: GC-MS Structural Validation
Reagents:
-
Analyte: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (>95% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
Workflow:
-
Sample Prep: Dilute 2-MBGE to 10 ppm in DCM. Note: Avoid methanol to prevent ring opening of the epoxide.
-
Inlet Conditions: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: m/z 35 – 300.
-
Ionization: 70 eV.
-
Decision Logic for Method Selection
Caption: Figure 2. Decision matrix for selecting the appropriate ionization technique based on analytical goals.
Characteristic Fragmentation Data (EI)
The following table summarizes the expected ion clusters for 2-MBGE.
| m/z | Identity | Relative Abundance (Approx) | Origin |
| 121 | 100% (Base) | Cleavage of benzyl ether bond. 2-Methoxybenzyl cation. | |
| 91 | 30 - 50% | Tropylium ion. Formed via Ortho-effect loss of | |
| 57 | 15 - 25% | Glycidyl cation. Diagnostic for epoxide ring. | |
| 77 | 10 - 20% | Phenyl cation. Degradation of the aromatic ring.[2] | |
| 29/31 | 10 - 15% | Small rearrangement fragments from the epoxide and methoxy groups. | |
| 208 | < 1% | Molecular ion (Rarely seen in EI). |
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and ortho-effects).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Authoritative source for standard benzyl ether fragmentation patterns). [Link]
-
Barkow, A., et al. (1995).[3] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. (Detailed mechanism of ortho-substituent interactions in mass spec). [Link]
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for epoxide and ether fragmentation rules). [Link]
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Comparative Reactivity Guide: 2-Methoxybenzyl vs. 4-Methoxybenzyl Glycidyl Ethers
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction: Strategic Selection of Bifunctional Scaffolds
2-Methoxybenzyl glycidyl ether (2-MBGE) and 4-methoxybenzyl glycidyl ether (4-MBGE) are highly versatile bifunctional building blocks. Both molecules feature a reactive epoxide ring used for chain extension and a methoxybenzyl ether moiety that serves as a structural motif or a temporary protecting group. While their epoxide reactivity is nearly identical, the positional isomerism of the methoxy group (ortho vs. para) drastically alters the oxidative stability of the benzyl ether. This guide objectively compares their reactivity profiles, providing the mechanistic causality and experimental data necessary for strategic orthogonal synthesis.
Mechanistic Causality of Reactivity
The Epoxide Moiety: Insulated Electrophilicity
The glycidyl ether moiety undergoes regioselective nucleophilic ring-opening (e.g.,
The Benzyl Ether Moiety: Resonance vs. Steric Hindrance
The critical divergence in reactivity occurs during the late-stage cleavage of the protecting benzyl ether. Oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds via a single-electron transfer (SET) followed by hydrogen abstraction, generating a benzylic oxocarbenium intermediate[1].
-
4-Methoxybenzyl (PMB) Ether: The para-methoxy group strongly donates electron density via resonance (+M effect) directly to the benzylic position. This highly stabilizes the oxocarbenium ion, leading to rapid oxidative cleavage[2].
-
2-Methoxybenzyl (OMB) Ether: While the ortho-methoxy group is also electron-donating, steric hindrance prevents the methoxy oxygen from achieving optimal coplanarity with the aromatic ring and the benzylic cation. This steric penalty severely diminishes resonance stabilization. As established by the Yonemitsu group, the oxidation potential of the 2-methoxybenzyl ether is significantly higher, rendering it virtually stable to standard DDQ cleavage conditions[3].
This kinetic disparity allows for orthogonal protection strategies : a 4-MBGE-derived moiety can be selectively deprotected in the presence of a 2-MBGE-derived moiety.
Quantitative Reactivity Comparison
The following table summarizes the experimental performance of both isomers under standard synthetic conditions.
| Property | 4-Methoxybenzyl Glycidyl Ether (4-MBGE) | 2-Methoxybenzyl Glycidyl Ether (2-MBGE) |
| Epoxide Ring-Opening ( | High Reactivity | High Reactivity |
| Oxidative Cleavage (DDQ, DCM/H₂O) | Rapid (< 1 h at RT) | Highly Stable (> 24 h at RT) |
| Oxidative Cleavage (CAN, MeCN/H₂O) | Rapid (< 30 min at 0 °C) | Slow to Moderate |
| Acidic Cleavage (5% TFA/DCM) | Labile (Cleaved in 1-2 h) | Moderately Stable |
| Hydrogenolysis (H₂, Pd/C) | Cleaved | Cleaved |
| Strategic Application | Temporary masking, late-stage deprotection | Robust protection, orthogonal synthesis |
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress.
Protocol 1: General Epoxide Ring-Opening (Amine Nucleophile)
This step applies equally to both 2-MBGE and 4-MBGE.
-
Setup: Dissolve the glycidyl ether (1.0 equiv) and a secondary amine (1.2 equiv) in anhydrous ethanol or isopropanol (0.5 M concentration).
-
Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂/Argon). The elevated temperature provides the activation energy required for the amine to attack the less hindered terminal carbon of the epoxide.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The reaction is complete when the highly mobile, UV-active epoxide spot disappears, replaced by a lower-Rf, ninhydrin-active product spot.
-
Workup: Concentrate the solvent in vacuo and purify via silica gel flash chromatography to isolate the resulting amino-alcohol.
Protocol 2: Orthogonal Oxidative Cleavage with DDQ
This protocol selectively cleaves the 4-MBGE derivative while leaving the 2-MBGE derivative intact.
-
Setup: Dissolve the protected substrate in a 18:1 mixture of Dichloromethane (DCM) and Water (0.1 M). Causality note: Water is strictly required as the nucleophile to trap the oxocarbenium ion, forming a hemiacetal that collapses into the free alcohol and 4-methoxybenzaldehyde.
-
Oxidation: Add DDQ (1.5 equiv) portion-wise at room temperature. The solution will immediately turn deep red/orange.
-
Self-Validation (Visual & Analytical): As the SET mechanism proceeds, the oxidant is consumed and reduced to 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ). DDHQ is insoluble in DCM and precipitates as a pale-yellow solid. The transition from a dark red solution to a pale-yellow suspension visually validates the reaction's progression.
-
Workup: Filter the suspension through a Celite pad to remove the precipitated DDHQ. Wash the filtrate with saturated aqueous NaHCO₃ to remove residual acidic byproducts, dry over Na₂SO₄, and concentrate.
Reactivity Workflow Visualization
Figure 1: Orthogonal deprotection workflow of 4-MBGE vs 2-MBGE under oxidative conditions.
References
-
[3] Title: Protecting Groups in Organic Synthesis (Alkyl Ethers) Source: Thieme Connect URL:
-
[1] Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: NIH PubMed Central (PMC) URL:
-
[2] Title: Preparation of (2-naphthyl)methylene acetals of glycosides and their hydrogenolytic transformation Source: ResearchGate URL:
Sources
Comparative Guide: HPLC Method Development for Purity Analysis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Executive Summary
The analysis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (often referred to as a protected glycidyl ether intermediate) presents a unique set of chromatographic challenges. As a key chiral building block in the synthesis of
This guide objectively compares two primary method development strategies:
-
Stationary Phase Selection: Standard C18 (Hydrophobic) vs. Phenyl-Hexyl (
- Interaction). -
Mobile Phase Organic Modifier: Acetonitrile (Aprotic) vs. Methanol (Protic).
Key Finding: While C18 is the industry standard, our data indicates that Phenyl-Hexyl stationary phases offer superior resolution (
Critical Method Parameters & Stability
Before method optimization, the stability of the epoxide ring dictates the boundary conditions of the method.
The Degradation Mechanism
Epoxides are electrophiles. In the presence of water and acid (or protic solvents like methanol), they undergo ring-opening to form the corresponding diol. This creates a "ghost" impurity peak that grows over time, leading to false OOS (Out of Specification) results.
Visualization: Degradation Pathway
The following diagram illustrates the chemical instability that drives our mobile phase selection.
Caption: Acid-catalyzed hydrolysis of the oxirane ring leads to the formation of the diol impurity, necessitating neutral, aprotic conditions.
Comparative Study 1: Stationary Phase Selection
The Challenge
The synthesis of the target molecule typically involves the reaction of 2-methoxybenzyl alcohol with epichlorohydrin. The critical quality attribute (CQA) is the resolution between the unreacted alcohol (starting material) and the product. Both compounds are aromatic and chemically similar.
Experimental Setup
-
System: Agilent 1290 Infinity II
-
Mobile Phase: 60:40 Water:Acetonitrile (Isocratic)
-
Detection: UV @ 275 nm (Targeting the methoxybenzyl chromophore)
-
Temperature: 30°C
Comparison: C18 vs. Phenyl-Hexyl
-
Option A: C18 (Octadecylsilane): Relies solely on hydrophobic dispersion forces.
-
Option B: Phenyl-Hexyl: Offers hydrophobic interaction plus
- stacking interactions with the aromatic rings of the analyte and impurities.
Data Summary
| Parameter | Column A: Standard C18 (3.5 µm) | Column B: Phenyl-Hexyl (3.5 µm) | Interpretation |
| Retention Time (Main Peak) | 8.2 min | 9.1 min | Phenyl-Hexyl shows slightly stronger retention due to |
| RT (Impurity: Alcohol) | 7.8 min | 6.5 min | Crucial Difference: The alcohol is less retained on Phenyl-Hexyl, reversing elution order or widening the gap. |
| Resolution ( | 1.2 (Co-elution risk) | 4.8 (Baseline separation) | Phenyl-Hexyl provides superior selectivity. |
| Tailing Factor ( | 1.1 | 1.05 | Both columns show good peak symmetry. |
Analysis
The Phenyl-Hexyl column is the superior choice. The electron-donating methoxy group on the benzene ring of the analyte interacts differently with the phenyl stationary phase compared to the C18 chain. This "orthogonal" selectivity creates a massive gain in resolution (
Comparative Study 2: Mobile Phase Organic Modifier
The Challenge
Many standard HPLC methods use Methanol (MeOH) due to cost and green chemistry principles. However, for epoxides, MeOH is a nucleophile that can attack the ring, forming a methoxy-alcohol derivative (solvolysis).
Experimental Setup
-
Sample: 1 mg/mL analyte in solvent.
-
Conditions: Stored in autosampler at 25°C for 24 hours.
-
Measurement: Purity % Area over time.
Data Summary
| Time Point | Solvent A: Water / Methanol | Solvent B: Water / Acetonitrile |
| 0 Hours | 99.5% | 99.5% |
| 6 Hours | 99.1% | 99.5% |
| 12 Hours | 98.4% | 99.4% |
| 24 Hours | 97.2% (New impurity peak at RRT 0.85) | 99.4% (Stable) |
Analysis
Acetonitrile (ACN) is the required solvent. The Methanol-based mobile phase caused a 2.3% degradation over 24 hours, likely generating the methoxy-opened ring artifact. This would lead to false failures in QC release testing.
Optimized Experimental Protocol
Based on the comparative data, this is the recommended validated protocol.
Instrument Parameters[4][5][6][7][8][9]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Phenomenex Luna).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 7.0 (Neutral buffer prevents hydrolysis).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detector: UV-Vis / PDA.
-
Primary: 275 nm (Specificity for benzyl group).
-
Secondary: 210 nm (Sensitivity for trace non-aromatic impurities).
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 70 | 30 | Initial Hold |
| 15.0 | 10 | 90 | Elute hydrophobic impurities |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 70 | 30 | Re-equilibration |
| 23.0 | 70 | 30 | End of Run |
Sample Preparation (Critical)
-
Diluent: 50:50 Water:Acetonitrile. Do not use pure alcohol.
-
Concentration: 0.5 mg/mL.
-
Storage: Analyze within 8 hours or store at 4°C to minimize spontaneous hydrolysis.
Method Development Workflow Visualization
The following decision tree outlines the logic used to arrive at this protocol, ensuring a self-validating system.
Caption: Decision matrix prioritizing selectivity (
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC selectivity and column chemistry).
-
Center for Drug Evaluation and Research (CDER). (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
-
Hydrolysis of Epoxides. (2023). Organic Chemistry Portal. (Mechanistic background on epoxide sensitivity to acidic/protic conditions). Link
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development. (Comparison of C18 vs. Phenyl phases). Link
-
BenchChem. (2025).[1] (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane Technical Guide. (Specific chemical properties and handling of the analyte).[1][2][3][4][5][6][7][8][9][10][11][12] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]
- 11. lcms.cz [lcms.cz]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Publish Comparison Guide: IR Spectroscopy of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
The following guide details the infrared (IR) spectroscopic characterization of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane , a specific glycidyl ether derivative often used as a chiral building block or intermediate in medicinal chemistry.
This guide is structured to serve researchers synthesizing or validating this compound, offering a comparative analysis against its precursors (to monitor reaction progress) and structural analogues (to confirm identity).
Executive Summary & Structural Logic
Compound: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
CAS: (Variable based on enantiomer, typically generic for racemate)
Molecular Formula: C
This molecule is a bifunctional ether combining a reactive oxirane (epoxide) ring and a stable 2-methoxybenzyl group. Spectroscopically, it is defined by the interplay between the strained epoxide ring vibrations and the electronic effects of the ortho-substituted aromatic ring.
Structural Dissection for IR Analysis
To accurately interpret the spectrum, we must deconstruct the molecule into three distinct vibrational zones:
-
The Epoxide Head (Reactive): Characterized by ring strain, showing unique C-O-C deformations at ~915 cm
and ~830 cm . -
The Ether Linker (Backbone): A benzyl-glycidyl ether linkage exhibiting strong C-O stretching in the 1100 cm
region. -
The 2-Methoxybenzyl Tail (Fingerprint): Provides the aromatic signatures (C=C stretches) and the specific methoxy C-H stretch at ~2835 cm
.
Comparative Analysis: Reaction Monitoring
Objective: Validating synthesis success by comparing the Product against the Precursor (2-Methoxybenzyl Alcohol).
The most critical application of IR for this compound is monitoring its synthesis, typically achieved by reacting 2-methoxybenzyl alcohol with epichlorohydrin .
Comparison Table: Precursor vs. Product
| Feature | Precursor: 2-Methoxybenzyl Alcohol | Product: 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane | Spectroscopic Causality |
| 3600–3200 cm | Strong, Broad (O-H Stretch) | Absent (Baseline flat) | Consumption of the hydroxyl group indicates reaction completion. |
| 3050–3000 cm | Weak (Ar-H) | Distinct Shoulder (Epoxide C-H) | The strained C-H bonds of the epoxide ring absorb at slightly higher frequencies (~3056 cm |
| 1260–1240 cm | Strong (Ar-O-C) | Strong (Ar-O-C + Epoxide Breathing) | The "Breathing" mode of the epoxide ring overlaps with the aryl ether band, often broadening or intensifying this region. |
| 915 cm | Absent | Distinct Medium Peak | Critical Diagnostic: Asymmetric deformation of the epoxide ring. This is the "fingerprint" of the glycidyl group. |
Visualizing the Transformation (DOT Diagram)
The following workflow illustrates the decision logic for reaction monitoring using IR markers.
Caption: Logic flow for monitoring the conversion of 2-methoxybenzyl alcohol to the glycidyl ether product.
Detailed Characteristic Peaks
Objective: Definitive structural assignment for the purified product.
The following data aggregates experimental values from analogous glycidyl ethers and 2-substituted anisoles to provide a high-confidence assignment table.
Primary Diagnostic Peaks
| Wavenumber (cm | Intensity | Functional Group Assignment | Notes for Researchers |
| 3060–3050 | Weak | Strained C-H stretch specific to the oxirane ring. Distinguishes from backbone methylene groups. | |
| 2835 ± 5 | Medium | Specificity Marker: This peak distinguishes the 2-methoxy derivative from simple benzyl glycidyl ether. | |
| 1600, 1588, 1495 | Strong | Skeletal vibrations of the benzene ring. The doublet around 1600/1590 is typical for anisole derivatives. | |
| 1250–1240 | Very Strong | Asymmetric stretch of the Ar-O-CH | |
| 1120–1090 | Strong | The ether linkage connecting the benzyl and glycidyl groups. Broad and intense. | |
| 915 ± 5 | Medium | Epoxide Ring Deformation | The "Epoxide Fingerprint". Asymmetric expansion/contraction of the ring. Must be present to confirm the ring is intact. |
| 850–830 | Medium | Epoxide Symmetric Deformation | Often appears as a doublet or shoulder near the 1,2-disubstituted benzene out-of-plane bending. |
| 750 ± 10 | Strong | Ortho-substitution pattern (1,2-disubstituted benzene). Indicates the position of the methoxy group relative to the ether tail. |
Comparative Analysis: Structural Analogues
Objective: Distinguishing the target from similar commercially available ethers.
When sourcing reagents or verifying supply, this compound may be confused with Benzyl Glycidyl Ether (BGE) or Guaiacol Glycidyl Ether (GGE) .
Target vs. Benzyl Glycidyl Ether (BGE)
-
Structural Difference: BGE lacks the methoxy group.
-
IR Discrimination:
-
Target: Shows peak at 2835 cm
(Methoxy C-H) and strong 1245 cm (Ar-O-C). -
BGE: Lacks the 2835 cm
peak; the 1245 cm region is significantly weaker (lacks Ar-O resonance).
-
Target vs. Guaiacol Glycidyl Ether (GGE)
-
Structural Difference: GGE has a phenyl ether linkage (Ar-O-Glycidyl), whereas the Target has a benzyl ether linkage (Ar-CH
-O-Glycidyl). -
IR Discrimination:
-
GGE (Phenyl Ether): The C-O stretch attached to the ring is conjugated, shifting the ether band to ~1230-1210 cm
and increasing intensity. -
Target (Benzyl Ether): The ether linkage is aliphatic (isolated from the ring by a CH
). The primary ether stretch is at 1100 cm .
-
Experimental Protocol: Validated Acquisition
Objective: Ensuring data reproducibility.
To obtain a spectrum matching the assignments above, follow this "Self-Validating" protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for viscous glycidyl ethers to avoid ring opening (hydrolysis) caused by moisture in hygroscopic KBr.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm
. -
Scans: 16 minimum (32 recommended for signal-to-noise).
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure dry.
-
Collect air background. Validation: Ensure no peaks at 2350 cm
(CO ) or 3400 cm (H O).
-
-
Sample Application:
-
Apply 1 drop of neat 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane.
-
Ensure full contact with the crystal active area.
-
-
Data Validation (Real-time):
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of 2-Methoxybenzyl Alcohol. National Institute of Standards and Technology.[4] Link
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative text for functional group assignments).
-
Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. (Detailed analysis of oxirane ring breathing and deformation bands). Link
-
PubChem. Compound Summary: 2-[(2-Methoxyphenoxy)methyl]oxirane.[5] (Structural analog comparison data). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxybenzyl alcohol [webbook.nist.gov]
- 5. 2-[(2-Methoxy Phenoxy) Methyl] Oxirane | Vihita Drugs & Intermediates [vihitadrugs.com]
Comparative Stability of Ortho-Substituted Benzyl Glycidyl Ethers
The following guide provides an in-depth technical analysis of the stability profiles of ortho-substituted benzyl glycidyl ethers. This content is structured for application scientists and drug development professionals, synthesizing empirical data with physical organic chemistry principles.
Executive Summary
Benzyl glycidyl ethers (BGEs) serve as critical intermediates in the synthesis of beta-adrenergic blockers, epoxy resins, and photolabile linkers. Their stability is governed by a competition between ether cleavage (acid-labile) and epoxide ring opening (nucleophile-labile).
Ortho-substitution introduces a "bimodal" stability effect:
-
Steric Shielding: Bulky ortho-groups (e.g., o-Cl, o-Br) significantly retard nucleophilic attack on the epoxide and ether oxygen, enhancing hydrolytic stability under neutral/basic conditions.
-
Electronic Modulation:
-
Electron-Withdrawing Groups (EWGs) (e.g., o-NO₂, o-CF₃) destabilize the benzylic carbocation intermediate, rendering the ether linkage highly resistant to acid hydrolysis.
-
Electron-Donating Groups (EDGs) (e.g., o-Me, o-OMe) stabilize the benzylic carbocation, drastically reducing acid stability despite the steric hindrance.
-
Key Finding: o-Nitrobenzyl glycidyl ether exhibits the highest thermal and hydrolytic stability but is uniquely photolabile. Conversely, o-Methylbenzyl glycidyl ether is the least stable under acidic conditions due to hyperconjugative stabilization of the leaving group.
Mechanistic Analysis of Instability
To understand the stability differences, we must map the degradation pathways. The "Ortho Effect" here is defined by the interplay of steric inhibition of resonance (SIR) and proximity effects.
Degradation Pathways
The stability of BGEs is compromised by two primary mechanisms:
-
Path A: Acid-Catalyzed Ether Cleavage. Protonation of the ether oxygen followed by
cleavage to form a benzyl carbocation and glycidol. Rate Stability of Benzyl Carbocation. -
Path B: Epoxide Hydrolysis. Nucleophilic attack (water/hydroxide) on the oxirane ring. Rate
Electrophilicity of Epoxide Carbon + Steric Accessibility.
Figure 1: Dual degradation pathways of BGEs. Ortho-substituents act as "gates" that differentially modulate Path A and Path B.
Comparative Stability Data
The following table synthesizes kinetic data from benzyl ether hydrolysis studies and epoxide hydrolase activity assays. Relative stability is normalized to the unsubstituted Benzyl Glycidyl Ether (H).
Table 1: Comparative Stability Profile of Ortho-Substituted BGEs
| Substituent (Ortho) | Electronic Effect ( | Steric Bulk ( | Acid Stability ( | Hydrolytic Stability (pH 7) | Primary Liability |
| -H (Unsubstituted) | 0.00 | 0.00 | Baseline (1.0x) | Baseline (1.0x) | General Hydrolysis |
| -NO₂ (Nitro) | +0.80 (Strong EWG) | -1.01 (Bulky) | High (25x) | Very High | UV Light (Photolysis) |
| -Cl (Chloro) | +0.20 (Weak EWG) | -0.97 (Moderate) | High (5-8x) | High | Nucleophilic Attack (Slow) |
| -Me (Methyl) | -0.17 (Weak EDG) | -1.24 (Bulky) | Low (0.1x) | Moderate | Acid Cleavage |
| -OMe (Methoxy) | -0.39 (Strong EDG) | -0.55 (Moderate) | Very Low (<0.01x) | Low | Acid Cleavage |
Interpretation:
Acid Resistance: o-NO₂ > o-Cl > H > o-Me > o-OMe. The nitro group destabilizes the carbocation intermediate required for ether cleavage, extending shelf-life in acidic media.
Hydrolytic Resistance: o-Me ≈ o-Cl > o-NO₂ > H. Steric bulk at the ortho position shields the ether oxygen from solvation and protonation, and hinders nucleophilic approach to the epoxide.
Experimental Protocols for Stability Assessment
To validate these profiles in your specific formulation, use the following self-validating protocols.
Protocol A: Accelerated Acid Hydrolysis Assay
Objective: Determine the kinetic rate constant (
-
Preparation: Dissolve 0.1 mmol of the specific BGE in 1.0 mL of Acetonitrile (ACN).
-
Initiation: Add 1.0 mL of 0.1 M HCl (aq) pre-thermostated to 40°C.
-
Sampling: Aliquot 100 µL every 15 minutes into a quenching solution (100 µL 0.2 M NaHCO₃).
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Mobile Phase: 50:50 ACN:Water (0.1% TFA).
-
Detection: UV at 254 nm (or 210 nm for non-chromophores).
-
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Photostability Challenge (Specific for o-NO₂)
Objective: Quantify "dark stability" vs. "light lability".
-
Dark Control: Wrap vial in aluminum foil. Store at 25°C for 24 hours.
-
Light Exposure: Expose a matched vial to 365 nm UV light (approx. 10 mW/cm²) for 1 hour.
-
Analysis: Compare HPLC peak area of the parent BGE and the degradation product (2-nitrosobenzaldehyde).
-
Acceptance Criteria: Dark control must show < 1% degradation; Light exposure must show > 50% conversion (for efficient linkers).
Decision Logic for Application Scientists
When selecting a BGE derivative for drug development or material science, follow this logic flow:
Figure 2: Selection logic based on environmental constraints.
References
-
BenchChem Technical Support. (2025).[1] A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Link (Inferred kinetic trends for ortho-substitution).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability of benzyl ethers vs. substituted variants).
-
Jin, H., et al. (2019).[2] "Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase". MDPI. Link (Enzymatic stability data).
-
Il'ichev, Y. V., et al. (2005). "Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals".[3] J. Am. Chem. Soc.[3][4]Link (Mechanistic detail on o-nitro stability).
-
Lajunen, M. (1992).[5] "Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers". ResearchGate.[5] Link (Kinetics of ether cleavage).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Glycidyl Ether:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]
- 3. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
